BI-0252
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H26Cl2FN3O3 |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
4-[6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid |
InChI |
InChI=1S/C30H26Cl2FN3O3/c31-18-10-11-20-23(12-18)35-29(39)30(20)25(19-2-1-3-21(32)26(19)33)27-24(36(30)14-15-4-5-15)13-22(34-27)16-6-8-17(9-7-16)28(37)38/h1-3,6-12,15,22,24-25,27,34H,4-5,13-14H2,(H,35,39)(H,37,38) |
InChI Key |
CCPUFNJKOGKOOG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BI-0252 Mechanism of Action in p53 Wild-Type Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the mechanism of action of BI-0252, a potent and orally active small-molecule inhibitor of the MDM2-p53 protein-protein interaction, specifically within cancer cells harboring wild-type p53. In such cellular contexts, the tumor suppressor protein p53 is often inactivated through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound disrupts this interaction, leading to the stabilization and activation of p53. This, in turn, restores p53's tumor-suppressive functions, primarily through the induction of cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on the compound's activity, and detailed experimental protocols for key assays used to elucidate its mechanism.
Core Mechanism of Action
In unstressed cells with wild-type p53, the p53 protein is maintained at low levels through a negative feedback loop with MDM2.[1] p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to the p53 transactivation domain, both inhibiting its transcriptional activity and targeting it for degradation.[1] this compound is a small molecule designed to fit into the p53-binding pocket of MDM2, thereby competitively inhibiting the MDM2-p53 interaction.[1] This disruption liberates p53 from MDM2-mediated degradation, leading to its accumulation and activation.[1]
Activated p53 functions as a transcription factor, upregulating the expression of a suite of target genes that govern cellular fate.[2][3] Key among these are genes involved in cell cycle control and apoptosis.
Induction of Cell Cycle Arrest
A primary outcome of p53 activation is the induction of cell cycle arrest, predominantly at the G1 and G2 phases.[4] This is largely mediated by the transcriptional upregulation of CDKN1A, the gene encoding the cyclin-dependent kinase inhibitor p21.[4][5] p21 inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression, thereby halting proliferation.
Induction of Apoptosis
In addition to cell cycle arrest, sustained p53 activation can trigger programmed cell death, or apoptosis.[2][3] This is achieved through the transcriptional activation of pro-apoptotic genes, most notably BBC3, which encodes PUMA (p53 upregulated modulator of apoptosis).[5] PUMA is a BH3-only protein that can activate the intrinsic apoptotic pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Line | Notes |
| MDM2-p53 Interaction Inhibition (IC50) | 4 nM | Biochemical Assay | In vitro assay measuring the disruption of the MDM2-p53 protein-protein interaction.[1] |
Note: Specific IC50 values for cell growth inhibition and quantitative data on cell cycle distribution and apoptosis for this compound are not publicly available in the reviewed literature. The data presented for MDM2 inhibitors serves as a representative example of the expected effects of this compound.
Signaling Pathways
The signaling pathway initiated by this compound in p53 wild-type cells is a well-defined cascade leading to tumor suppression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of MDM2-p53 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of p53 wild-type cancer cells.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for detecting the protein levels of p53 and its downstream targets, MDM2 and p21, following treatment with this compound.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound represents a targeted therapeutic strategy for cancers that retain wild-type p53 but have its function abrogated by overexpression of MDM2. By inhibiting the MDM2-p53 interaction, this compound effectively reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other MDM2-p53 interaction inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising mechanistic insights into clinical applications.
References
- 1. Automated extraction of chemical synthesis actions from experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. statistiche ricercatore [iris.unimo.it]
- 4. Rapid planning and analysis of high-throughput experiment arrays for reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of BI-2536 in Oncology: A Technical Guide
Introduction
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[4][5][6] Its expression is tightly regulated during the cell cycle, with levels peaking during mitosis. Notably, PLK1 is overexpressed in a wide range of human cancers and its elevated expression often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1][7][8] BI-2536, a dihydropteridinone derivative, was one of the first selective PLK1 inhibitors to enter clinical trials, aiming to exploit the dependency of cancer cells on this kinase for their proliferation and survival.[1][9][10] This guide provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and future therapeutic potential of BI-2536 in oncology.
Mechanism of Action: Targeting Mitotic Progression
BI-2536 functions as an ATP-competitive inhibitor, binding to the kinase domain of PLK1 and blocking its catalytic activity.[9][11] This inhibition disrupts the downstream signaling cascade that PLK1 orchestrates during mitosis. The consequences of PLK1 inhibition by BI-2536 are profound and lead to a distinct cellular phenotype known as "polo arrest".[1] This is characterized by cells arresting in prometaphase with aberrant mitotic spindles, often monopolar, and a failure of proper chromosome segregation.[1][3][9] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to selective cancer cell death.[2][3]
Preclinical In Vitro Efficacy
BI-2536 has demonstrated potent anti-proliferative activity across a wide array of human cancer cell lines, typically with half-maximal inhibitory concentrations (IC50) in the low nanomolar range.[11][12][13] Its efficacy has been observed in cell lines derived from various malignancies, including lung, colon, breast, and hematological cancers.[12][14] Treatment with BI-2536 consistently leads to an accumulation of cells in the G2/M phase of the cell cycle, followed by the induction of apoptosis.[3][11][15]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 2-25 | [12] |
| HCT 116 | Colorectal Carcinoma | 2-25 | [12] |
| NCI-H460 | Non-Small Cell Lung Cancer | 2-25 | [12] |
| A549 | Non-Small Cell Lung Cancer | 2-25 | [12] |
| BxPC-3 | Pancreatic Cancer | 2-25 | [12] |
| MCF7 | Breast Cancer | 2-25 | [12] |
| PC-3 | Prostate Cancer | 2-25 | [12] |
| K562 | Chronic Myeloid Leukemia | 2-25 | [12] |
| Raji | Burkitt's Lymphoma | 2-25 | [12] |
| Daoy | Medulloblastoma | ~10-20 | [16] |
| ONS-76 | Medulloblastoma | ~10-20 | [16] |
| SH-SY5Y | Neuroblastoma | <100 | [11] |
| SK-N-BE(2) | Neuroblastoma | <100 | [11] |
Table 1: In Vitro Anti-proliferative Activity of BI-2536 in Various Cancer Cell Lines.
Experimental Protocol: Cell Proliferation Assay
A common method to determine the anti-proliferative effects of BI-2536 is the Alamar Blue assay.[12][17]
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[12]
-
Compound Treatment: BI-2536 is serially diluted to various concentrations. The cell culture medium is replaced with medium containing the different concentrations of BI-2536 or a vehicle control (e.g., 0.1% DMSO).[17]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[12][17]
-
Viability Assessment: Alamar Blue reagent is added to each well, and the plates are incubated for another 2-4 hours. The fluorescent signal, which is proportional to the number of viable, metabolically active cells, is measured using a fluorescence spectrophotometer.[12][17]
-
Data Analysis: The fluorescence readings are normalized to the vehicle control wells. The IC50 value, the concentration of BI-2536 that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.[17]
Preclinical In Vivo Efficacy
The antitumor activity of BI-2536 has been validated in multiple human tumor xenograft models in nude mice.[3][12] Intravenous administration of BI-2536 resulted in significant tumor growth inhibition and, in some cases, regression of large, established tumors.[3] The efficacy was observed across different tumor types and was achieved with well-tolerated dosing regimens.[3][12]
| Xenograft Model | Cancer Type | Dosing Regimen (i.v.) | Tumor Growth Inhibition (T/C%)* | Reference |
| HCT 116 | Colorectal Carcinoma | 50 mg/kg, once weekly | 15% | [12] |
| HCT 116 | Colorectal Carcinoma | 50 mg/kg, twice weekly | 0.3% | [12] |
| BxPC-3 | Pancreatic Cancer | 50 mg/kg, twice weekly | 5% | [12] |
| A549 | Non-Small Cell Lung Cancer | 50 mg/kg, twice weekly | 14% | [12] |
*T/C% (Treated/Control percentage) is a measure of tumor growth inhibition.
Table 2: In Vivo Antitumor Activity of BI-2536 in Xenograft Models.
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., HCT 116, A549) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5-10 x 10^6) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[12][17]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The animals are then randomized into treatment and control groups.[17]
-
Drug Administration: BI-2536 is formulated in an appropriate vehicle and administered intravenously (i.v.) via the tail vein at the specified dose and schedule. The control group receives the vehicle only.[12][17]
-
Monitoring: Tumor volume is measured regularly (e.g., two to three times per week) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.[17]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. The antitumor efficacy is evaluated by comparing the tumor volumes between the treated and control groups.[12]
Clinical Evaluation
BI-2536 has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematological malignancies.[1][10][18][19]
Phase I Studies
Phase I trials were designed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of BI-2536.[1][10][18] Different dosing schedules were investigated, including a single 1-hour infusion every 3 weeks, infusions on days 1 and 8 of a 21-day cycle, and infusions on three consecutive days every 21 days.[1][10][19]
| Parameter | Value | Dosing Schedule | Reference |
| MTD | 200 mg | Single 1-hour infusion, every 21 days | [10][18] |
| MTD | 100 mg per administration | 1-hour infusion on days 1 & 8, every 21 days | [19] |
| MTD | 60 mg | 1-hour infusion on days 1, 2, 3, every 21 days | [1] |
| Dose-Limiting Toxicity | Reversible Neutropenia | All schedules | [1][10][18] |
| Common Adverse Events | Fatigue, Nausea, Anorexia, Alopecia, Leukopenia | All schedules | [1][10][18] |
| Terminal Half-life | 20-30 hours | Days 1, 2, 3 schedule | [1] |
Table 3: Summary of Phase I Clinical Trial Data for BI-2536.
Antitumor activity was observed in these early trials, with some patients experiencing partial responses or prolonged disease stabilization.[10][18]
Phase II Studies
Despite the promising preclinical data and manageable safety profile, Phase II studies of BI-2536 as a monotherapy yielded disappointing results in some solid tumors.[9][20] For instance, a trial in patients with relapsed small-cell lung cancer showed no objective responses.[9] This lack of robust single-agent efficacy in unselected patient populations led to the discontinuation of its development for certain indications.[1]
Mechanisms of Resistance
A significant challenge in the clinical application of BI-2536 is the development of drug resistance. One of the primary mechanisms identified involves the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[14][21] These transporters function as efflux pumps, actively removing BI-2536 from the cancer cell, thereby reducing its intracellular concentration and preventing it from reaching its target, PLK1.[14][21]
Therapeutic Potential and Future Directions
While the performance of BI-2536 as a monotherapy in solid tumors has been limited, the therapeutic potential of PLK1 inhibition remains significant. The clinical experience with BI-2536 has provided valuable insights, suggesting that future strategies should focus on:
-
Combination Therapies: Preclinical studies have shown that BI-2536 can act synergistically with other anticancer agents.[9] For example, combining PLK1 inhibitors with DNA-damaging agents like cisplatin (B142131) or PARP inhibitors could be effective, as PLK1 inhibition can prevent cells from arresting to repair DNA damage, forcing them into a catastrophic mitosis.[9] BI-2536 has also been tested in combination with pemetrexed (B1662193) in non-small-cell lung cancer.[9]
-
Patient Selection: Identifying biomarkers to select patients most likely to respond to PLK1 inhibition is crucial. Tumors with high PLK1 expression or specific genetic backgrounds (e.g., mutations in tumor suppressors like p53) may exhibit greater sensitivity.
-
Next-Generation Inhibitors: The lessons learned from BI-2536 have paved the way for the development of second-generation PLK1 inhibitors, such as volasertib (B1683956) (BI 6727), which has shown more promising results, particularly in hematological malignancies like acute myeloid leukemia (AML).[5][7]
References
- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 5. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 10. ascopubs.org [ascopubs.org]
- 11. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.mpg.de [pure.mpg.de]
- 18. ascopubs.org [ascopubs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of spiro-oxindole based MDM2 inhibitors
An In-Depth Technical Guide on the Discovery and Synthesis of Spiro-oxindole Based MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. The protein-protein interaction (PPI) between p53 and MDM2 is a prime target for therapeutic intervention. Spiro-oxindole derivatives have emerged as a highly promising class of small-molecule inhibitors that can disrupt this interaction, leading to the reactivation of p53 and subsequent tumor cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of spiro-oxindole based MDM2 inhibitors, including detailed experimental protocols and a summary of key structure-activity relationship (SAR) data.
The MDM2-p53 Signaling Pathway
The tumor suppressor p53 is maintained at low cellular levels in non-stressed cells, primarily through its interaction with MDM2.[1] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This interaction forms a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[2] In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, allowing p53 to accumulate, activate downstream target genes like p21, and induce cell cycle arrest or apoptosis.[1][3] In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis. Therefore, inhibiting the MDM2-p53 interaction is a viable therapeutic strategy to restore p53 function in these tumors.
Discovery and Synthesis of Spiro-oxindole MDM2 Inhibitors
Spiro-oxindoles were first identified as potent MDM2-p53 interaction inhibitors through structure-based design. The design strategy aimed to mimic the key interactions of p53's N-terminal α-helix, specifically the residues Phe19, Trp23, and Leu26, which bind to a hydrophobic pocket on the surface of MDM2. The rigid spiro-oxindole scaffold serves as an effective Trp23 mimetic, with its oxindole (B195798) ring fitting into the corresponding hydrophobic sub-pocket on MDM2.
General Synthesis Route: [3+2] Cycloaddition
The most common and versatile method for synthesizing the spiro[pyrrolidin-3,3′-oxindole] core is the multicomponent [3+2] cycloaddition reaction.[4] This reaction typically involves the in situ generation of an azomethine ylide from an isatin (B1672199) derivative and an α-amino acid (such as sarcosine (B1681465) or proline), which then reacts with a dipolarophile (an electron-deficient alkene) to form the spiro-pyrrolidine ring system.
A general procedure involves refluxing a mixture of the isatin, α-amino acid, and the dipolarophile in a suitable solvent like methanol (B129727) or ethanol.[5] The reaction is often highly diastereoselective, and various substituents can be introduced on the isatin, the amino acid, and the dipolarophile to explore the structure-activity relationships.
Structure-Activity Relationship (SAR) and Quantitative Data
Extensive SAR studies have been conducted to optimize the potency of spiro-oxindole inhibitors. Modifications at several positions of the scaffold have been explored to enhance binding affinity to MDM2 and improve cellular activity. The stereochemistry of the spiro center and the pyrrolidine (B122466) ring is critical for potent MDM2 inhibition, with significant differences in binding affinity observed between diastereomers.[6][7]
The following tables summarize quantitative data for representative spiro-oxindole based MDM2 inhibitors from the literature.
Table 1: MDM2 Binding Affinity of Selected Spiro-oxindole Inhibitors
| Compound ID | Key Substitutions | Binding Assay | Ki or IC50 (nM) | Reference |
| MI-219 | 6-Cl, 4'-H, 3'-Ph, 2'-(4-ClPh) | Fluorescence Polarization | Ki = 5 | [8] |
| MI-888 | 6-Cl, 4'-(3-MeOPh), 3'-H, 2'-(4-ClPh) | Fluorescence Polarization | Ki = 0.44 | [7] |
| Compound 5b | Bioisostere of MI-63/219 | Not Specified | Not Specified | [9] |
| Compound 4z | Cyclopentene-isoxazole hybrid | In vitro MDM2 binding | IC50 = 230 | [10] |
Table 2: Cellular Activity of Selected Spiro-oxindole Inhibitors
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| MI-77301 | SJSA-1 (osteosarcoma) | Cell Growth Inhibition | Not Specified | [8] |
| Compound 5l | MCF-7 (breast cancer) | MTT Assay | 3.4 | [5] |
| Compound 5o | MDA-MB-231 (breast cancer) | MTT Assay | 4.32 | [5] |
| Compound 11b | MCF-7 (breast cancer) | Antiproliferative Activity | 1.37 | [11] |
Key Experimental Protocols
The discovery and validation of spiro-oxindole MDM2 inhibitors rely on a series of standardized biochemical and cell-based assays.
MDM2-p53 Interaction Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based method to quantify PPIs.
Principle: GST-tagged MDM2 is captured by Glutathione (GSH) donor beads, and His-tagged p53 is captured by Ni-chelate acceptor beads. When MDM2 and p53 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, resulting in a chemiluminescent signal at 615 nm. Inhibitors disrupting the interaction cause a decrease in signal.[6][12]
Protocol:
-
Reagent Preparation: Prepare all reagents (GST-MDM2, His-p53, test compounds) in 1X AlphaLISA PPI Buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of GST-MDM2 (to a final concentration of 1 nM).
-
Add 10 µL of the test compound (spiro-oxindole inhibitor) at various concentrations.
-
Add 5 µL of His-p53 (to a final concentration of 1 nM).
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Acceptor Bead Addition: Add 10 µL of GSH AlphaLISA Acceptor beads (20 µg/mL final concentration) and incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add 10 µL of Ni-chelate Donor beads (20 µg/mL final concentration) and incubate for 60 minutes at room temperature in the dark.[6]
-
Measurement: Read the plate on an EnVision® multimode plate reader using standard Alpha settings.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form insoluble purple formazan (B1609692) crystals.[11] These crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the spiro-oxindole inhibitors and incubate for 24-48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Western Blot for p53 and p21 Upregulation
Western blotting is used to detect the upregulation of p53 and its downstream target p21, confirming the on-target effect of the MDM2 inhibitors.
Principle: Cellular proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p53 and p21.
Protocol:
-
Cell Lysis: Treat cells with the spiro-oxindole inhibitor for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Spiro-oxindole based compounds represent a mature and highly promising class of MDM2 inhibitors for cancer therapy. Their development has been guided by a strong foundation of structure-based design, versatile synthetic chemistry, and a clear understanding of the MDM2-p53 signaling pathway. The continued exploration of this scaffold, including the development of dual-target inhibitors and the optimization of pharmacokinetic properties, holds significant potential for producing clinically effective anticancer agents. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the MDM2-p53 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. xiao.rice.edu [xiao.rice.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Design and synthesis of new bioisosteres of spirooxindoles (MI-63/219) as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
The Linchpin of Mitotic Progression: An In-depth Technical Guide to Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of Polo-like kinase 1 (Plk1) in orchestrating the intricate process of mitotic progression. Plk1, a highly conserved serine/threonine kinase, acts as a master regulator, ensuring the timely and accurate execution of events from mitotic entry to cytokinesis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document delves into the molecular functions of Plk1, its regulation, key signaling pathways, and the experimental methodologies used to elucidate its functions, presenting a critical resource for researchers in cell cycle biology and oncology drug development.
Core Functions of Plk1 in Mitosis
Plk1's multifaceted role in mitosis is characterized by its dynamic localization to key mitotic structures, including centrosomes, kinetochores, and the central spindle, where it phosphorylates a plethora of substrates to drive mitotic events forward.[1][2] Inhibition or depletion of Plk1 leads to a cascade of mitotic defects, including centrosome separation failure, formation of monopolar spindles, and ultimately, a prometaphase-like arrest.[3]
Mitotic Entry
At the G2/M transition, Plk1 is a critical component of the feedback loop that activates the master mitotic kinase, Cdk1-Cyclin B.[4] Plk1 phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cdk1, leading to a sharp increase in Cdk1 activity and commitment to mitosis.[5] Plk1 also contributes to the inactivation of Cdk1 inhibitors, such as Wee1 and Myt1.[4] The activation of Plk1 itself is a crucial step, initiated by Aurora A kinase, which phosphorylates Plk1 on Threonine 210 (T210) in its activation loop, a process stimulated by the protein Bora.[4]
Centrosome Maturation and Separation
During the G2 phase and into prophase, Plk1 is recruited to centrosomes where it orchestrates their maturation into functional spindle poles.[6][7] This involves the recruitment of pericentriolar material (PCM), including γ-tubulin ring complexes (γ-TuRCs), which are essential for microtubule nucleation.[8] Plk1 phosphorylates several centrosomal proteins, such as pericentrin, to promote this recruitment.[9] Subsequently, Plk1 activity is required for the timely separation of the duplicated centrosomes to establish a bipolar spindle.[8]
Spindle Assembly and Chromosome Attachment
Plk1 plays a crucial role in the assembly of a bipolar mitotic spindle.[3] It regulates microtubule dynamics and stability through the phosphorylation of microtubule-associated proteins (MAPs).[5] Furthermore, Plk1 localization to kinetochores is essential for the proper attachment of microtubules to chromosomes.[3][10] It is involved in correcting erroneous attachments and ensuring that sister chromatids are bioriented, a prerequisite for accurate chromosome segregation.[11]
Regulation of the Anaphase-Promoting Complex/Cyclosome (APC/C)
The transition from metaphase to anaphase is triggered by the activation of the E3 ubiquitin ligase, the Anaphase-Promoting Complex/Cyclosome (APC/C). Plk1 is a key regulator of the APC/C.[12][13] In early mitosis, Plk1 phosphorylates and triggers the degradation of the APC/C inhibitor, Emi1, allowing for the initial activation of the APC/C.[14] Plk1 also acts to phosphorylate components of the APC/C, which can enhance its activity.[15] This regulation ensures the timely degradation of key mitotic proteins like securin and cyclin B, which in turn allows for sister chromatid separation and mitotic exit.[12][13]
Cytokinesis
Following chromosome segregation in anaphase, Plk1 relocates to the central spindle, a structure composed of overlapping microtubules between the separated chromosomes. At the central spindle, Plk1 is essential for the recruitment and activation of proteins required for the formation of the contractile ring and the successful completion of cytokinesis, the physical separation of the two daughter cells.[6]
Quantitative Data on Plk1 in Mitotic Progression
Precise quantitative measurements are crucial for understanding the dynamic regulation and function of Plk1. The following tables summarize key quantitative data related to Plk1 activity, substrate phosphorylation, and the timing of Plk1-dependent mitotic events.
Table 1: Plk1 Kinase Activity and Substrate Phosphorylation During Mitosis
| Parameter | Stage of Mitosis | Quantitative Value/Change | Cell Type | Reference |
| Plk1 Kinase Activity | G1/S Transition | Low/Basal | HeLa | [7] |
| Plk1 Kinase Activity | G2/M Phase | Maximal | HeLa | [7][16] |
| Plk1 T210 Phosphorylation | G2/M Phase | Peak Levels | General | [16] |
| Plk1-dependent Phosphosites | Mitotic Arrest (vs. asynchronous) | 519 sites on 401 proteins decreased with Plk1 inhibitor | HeLa | [3] |
| Plk1-dependent Spindle Phosphoproteome | Mitotic Spindle | 358 unique phosphorylation sites identified | Human cells | [17] |
| APC/C Ubiquitination Activity | Interphase vs. Mitosis (in vitro) | 4-fold increase with Cdk1; 6-fold increase with Cdk1 + Plk1 | Human | [15] |
| Mitotic Entry Timing (NEBD) | Control vs. Plk1 inhibition (BI 2536) | Delayed by ~4-24 hours (cell line dependent) | HeLa, RPE-1 | [18][19] |
| Spindle Formation Onset | Control vs. Plk1 inhibition | Delayed | Mouse Zygote | [13] |
Table 2: Timing of Key Plk1-Dependent Mitotic Events in Human Cells
| Mitotic Event | Timing (relative to Nuclear Envelope Breakdown - NEBD) | Notes | Reference |
| Plk1 Nuclear Activity Increase | ~5 hours before NEBD | Detected by FRET biosensor | [10] |
| Plk1 Cytoplasmic Activity Increase | ~2 hours before NEBD | Detected by FRET biosensor | [10] |
| Cyclin B1 Nuclear Translocation | Starts ~30 minutes before NEBD | Coincides with Cdk1 activation | [18] |
| Chromosome Condensation | Begins in Prophase | Plk1 contributes to this process | [5][18] |
| Centrosome Separation | Prophase | Requires Plk1 activity | [8] |
| Bipolar Spindle Formation | Prometaphase | Plk1 is essential | [3] |
| Chromosome Congression to Metaphase Plate | Metaphase | Impaired with partial Plk1 inhibition | [20] |
| Anaphase Onset | Anaphase | Blocked by Plk1 inhibition due to lack of APC/C activation | [13] |
Experimental Protocols for Studying Plk1
This section provides detailed methodologies for key experiments used to investigate the function and regulation of Plk1.
In Vitro Plk1 Kinase Assay (Radiometric)
This assay measures the ability of recombinant Plk1 to phosphorylate a substrate in vitro.
Materials:
-
Recombinant active Plk1 protein
-
Substrate (e.g., Casein, or a specific peptide substrate like PLKtide)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.02 mM EGTA, 50 µM DTT)
-
[γ-³²P]ATP (specific activity ~500 cpm/pmol)
-
10 mM ATP solution
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a final volume of 25 µL. This includes the kinase assay buffer, the desired concentration of the substrate (e.g., 1 µM Casein), and the recombinant Plk1 enzyme (e.g., 5-10 mU).
-
Initiate the reaction by adding the ATP mix, which contains both non-radiolabeled ATP (final concentration 10-50 µM) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes). The optimal incubation time and enzyme concentration should be determined empirically.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a piece of phosphocellulose P81 paper.
-
Air dry the P81 paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the paper air dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are directly proportional to the kinase activity.
Immunoprecipitation of Endogenous Plk1 from Mitotic Cells
This protocol describes the isolation of Plk1 from cells arrested in mitosis to study its binding partners or post-translational modifications.
Materials:
-
HeLa or other human cell line
-
Nocodazole (B1683961) (or other mitotic synchronizing agent)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Plk1 antibody
-
Protein A/G-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
Procedure:
-
Culture HeLa cells to ~70% confluency.
-
Synchronize cells in mitosis by treating with nocodazole (e.g., 100 ng/mL) for 12-16 hours.
-
Harvest mitotic cells by "mitotic shake-off".
-
Wash the cell pellet with ice-cold PBS and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Plk1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Immunofluorescence Microscopy of Plk1 Localization
This protocol allows for the visualization of the subcellular localization of Plk1 during different stages of mitosis.
Materials:
-
HeLa cells grown on coverslips
-
Methanol (B129727) or paraformaldehyde (for fixation)
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody: anti-Plk1
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 594)
-
DAPI (for counterstaining DNA)
-
Mounting medium
Procedure:
-
Grow HeLa cells on sterile glass coverslips.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Plk1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental procedures is essential for a deeper understanding of Plk1's role in mitosis. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Plk1 Signaling Pathways
Caption: Plk1 activation at the G2/M transition is a key step for mitotic entry.
Caption: Plk1 drives centrosome maturation to form functional spindle poles.
Caption: Plk1 regulates the Anaphase-Promoting Complex/Cyclosome (APC/C).
Experimental Workflow: Plk1 Inhibitor Screening
Caption: A typical workflow for screening and identifying Plk1 inhibitors.
Conclusion and Future Directions
Polo-like kinase 1 is undeniably a central hub in the complex regulatory network that governs mitotic progression. Its precise spatiotemporal control over a multitude of substrates ensures the fidelity of cell division. The wealth of knowledge accumulated on Plk1's functions has not only deepened our understanding of the cell cycle but has also paved the way for the development of targeted cancer therapies. Several Plk1 inhibitors have entered clinical trials, showing promise in treating various malignancies.[18][21]
Future research will likely focus on several key areas. A complete and quantitative map of the Plk1-dependent phosphoproteome throughout mitosis will provide a more comprehensive understanding of its regulatory network. Elucidating the intricate crosstalk between Plk1 and other signaling pathways, particularly in the context of the DNA damage response and checkpoint recovery, remains an active area of investigation. Furthermore, understanding the mechanisms of resistance to Plk1 inhibitors is crucial for the development of more effective and durable therapeutic strategies. The continued exploration of this critical mitotic kinase will undoubtedly yield further insights into the fundamental processes of life and provide new avenues for combating diseases characterized by uncontrolled cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epibrain.info [epibrain.info]
- 6. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Spatial Separation of Plk1 Phosphorylation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plk1 Self-Organization and Priming Phosphorylation of HsCYK-4 at the Spindle Midzone Regulate the Onset of Division in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PLK1 regulates spindle formation kinetics and APC/C activation in mouse zygote | Zygote | Cambridge Core [cambridge.org]
- 14. Plk1 Regulates Activation of the Anaphase Promoting Complex by Phosphorylating and Triggering SCFβTrCP-dependent Destruction of the APC Inhibitor Emi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitotic regulation of the human anaphase-promoting complex by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Plk1-dependent Phosphoproteome of the Early Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. High Mitotic Activity of Polo-like Kinase 1 Is Required for Chromosome Segregation and Genomic Integrity in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Replication Determines Timing of Mitosis by Restricting CDK1 and PLK1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromodomain and Extra-Terminal (BET) Family Proteins in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction to the BET Family of Proteins
The Bromodomain and Extra-Terminal (BET) family of proteins are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription.[1][2][3] In mammals, this family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][4][5] These proteins are characterized by a conserved domain architecture that allows them to recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby translating the epigenetic acetylation code into transcriptional outcomes.[5][6][7] Dysregulation of BET protein function is a hallmark of various diseases, most notably cancer, making them attractive therapeutic targets.[1][3][8]
1.1. Core Structure and Domains
All BET family members share a common structural organization comprising two N-terminal tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[1][4][6] BRD4 and BRDT also possess a unique C-terminal motif (CTM).[5][9]
-
Bromodomains (BD1 and BD2): These are highly conserved modules of approximately 110 amino acids that form a hydrophobic pocket to recognize and bind acetylated lysine residues (Kac).[4][5][6] While structurally similar, BD1 and BD2 have distinct binding preferences for different acetylated sites, suggesting non-redundant functions.[9]
-
Extra-Terminal (ET) Domain: This domain is unique to the BET family and mediates protein-protein interactions, recruiting various transcriptional regulators and co-activators to chromatin.[4][5]
-
C-Terminal Motif (CTM): Present only in the long isoform of BRD4 and in BRDT, the CTM is critical for recruiting the Positive Transcription Elongation Factor b (P-TEFb), a key component of the transcriptional machinery.[5][8][9]
The Role of BET Proteins in Cancer
Transcriptional dysregulation is a fundamental characteristic of cancer, and BET proteins are often central to this process.[8] They are frequently overexpressed in human cancers and are essential for the transcription of key oncogenes, cell cycle regulators, and anti-apoptotic proteins.[7][10]
2.1. Mechanism of Transcriptional Activation
BET proteins, particularly BRD4, act as scaffolds on chromatin.[10] By binding to acetylated histones at enhancers and promoters, BRD4 recruits the P-TEFb complex (composed of CDK9 and Cyclin T1).[8][9] This recruitment is crucial for the subsequent phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II), which releases it from a paused state and triggers productive transcriptional elongation.[3][8][10] This mechanism is especially critical for the high-level expression of genes controlled by large regulatory elements known as super-enhancers, which frequently drive the expression of lineage-defining oncogenes.[8][10]
2.2. Regulation of Key Oncogenes
A primary mechanism by which BET proteins drive tumorigenesis is through the direct transcriptional control of major oncogenes.
-
MYC: The MYC proto-oncogene is a master transcriptional amplifier that is overexpressed in 60-70% of all human cancers.[3][7] BRD4 is a critical regulator of MYC expression, binding to its super-enhancer regions to drive its transcription.[8] The dependence of many cancers on this BRD4-MYC axis makes it a prime target for therapeutic intervention.[3][8][11]
-
BCL-2: BRD4 also regulates the expression of the anti-apoptotic protein BCL-2, which promotes cancer cell survival.[7]
-
Cell Cycle Regulators: Several key regulators of the cell cycle, including Cyclin D1, CDK4/6, and E2F1, are under the transcriptional control of BET proteins.[7][12]
BET Inhibitors: A Therapeutic Strategy
The profound reliance of many cancers on BET protein function has led to the development of small-molecule BET inhibitors (BETi) as a promising class of anti-cancer drugs.[2][8]
3.1. Mechanism of Action
BET inhibitors are competitive antagonists that bind to the hydrophobic acetyl-lysine binding pockets of the bromodomains.[2][11] This action displaces BET proteins from chromatin, preventing them from interacting with acetylated histones and recruiting the transcriptional machinery.[2][8] The result is a potent and selective downregulation of BET-dependent genes, including key oncogenes like MYC.[8][11] This leads to cell cycle arrest, apoptosis, and reduced tumor growth in susceptible cancer models.[2][13]
3.2. Preclinical Efficacy of BET Inhibitors
Numerous preclinical studies have demonstrated the anti-tumor activity of BET inhibitors across a wide range of cancer types, including hematological malignancies and solid tumors.[14] The sensitivity of cancer cell lines often correlates with their dependence on key BET-regulated oncogenes.
| BET Inhibitor | Cancer Type | Cell Line / Model | Efficacy Metric (IC₅₀/GI₅₀) | Key Finding |
| CPI203 | Various | 51 cancer cell lines | Sensitive: GI₅₀ <0.25 µmol/L | Sensitivity is determined by a robust apoptotic response.[15] |
| JQ1 | Triple-Negative Breast Cancer (TNBC) | Palbociclib-resistant cells (MCF7-R100, T47D-R100) | IC₅₀ ≈ 200-400 nmol/L | Reverses resistance to CDK4/6 inhibitors.[16] |
| OTX015 | Various | Multiple cancer cell lines | Varies by cell line | Efficacy can be predicted using machine learning models based on gene expression.[17] |
| MS417 | Colorectal Cancer | Liver metastasis model | 20 mg/kg (in vivo) | Significantly decreased liver metastasis.[18] |
| ABBV-744 | Prostate Cancer | Xenograft model | 4.7 mg/kg (in vivo) | Remarkably suppressed tumor growth with minimal toxicity.[18] |
3.3. Clinical Evaluation of BET Inhibitors
Over 15 different BET inhibitors have entered clinical development.[19] While monotherapy has shown limited success in most solid tumors, promising activity has been observed in specific contexts, particularly in hematological malignancies and NUT midline carcinoma.[8][14][19][20] Combination strategies are now a major focus of clinical investigation.[21]
| BET Inhibitor | Cancer Type | Phase | Key Clinical Outcome |
| Unspecified | Non-Hodgkin Lymphoma (NHL) | Phase I | 2 Complete Responses (CR) and 1 Partial Response (PR) in Diffuse Large B-cell Lymphoma (DLBCL).[22] |
| BMS-986158 | Solid Tumors | Phase I | 2 Partial Responses (1 ovarian, 1 NUT carcinoma); Stable Disease (SD) in 26-37% of patients.[19] |
| ZEN-3694 + Enzalutamide | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase IIb | Median radiographic Progression-Free Survival (rPFS) of 9.0-10.6 months in a prior study.[21] |
| ZEN-3694 + Talazoparib | Triple-Negative Breast Cancer (TNBC) | Phase Ib/II | Combination evaluated in patients without germline BRCA mutations.[21] |
Key Experimental Protocols for BET Protein Research
4.1. Cell Viability Assay (MTS/MTT)
This colorimetric assay is fundamental for determining the cytotoxic effects of BET inhibitors on cancer cell lines and for calculating IC₅₀ values.[18][23]
Protocol:
-
Cell Seeding: Harvest and count cancer cells, ensuring >90% viability. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[18][23]
-
Drug Treatment: Prepare serial dilutions of the BET inhibitor in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).[18][23]
-
Reagent Addition: Add 20 µL of MTS reagent (or 10-20 µL of MTT solution) to each well.[23][24]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[24][25] Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.[25]
-
Solubilization (MTT only): If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the insoluble formazan crystals.[18][25]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[23]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.[23]
4.2. Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique used to identify protein-protein interactions, such as the recruitment of transcription factors by BET proteins.[26] The protocol involves isolating a specific "bait" protein (e.g., BRD4) from a cell lysate using a targeted antibody, thereby also "pulling down" any interacting "prey" proteins.[27]
Protocol:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., RIPA buffer with low detergent) containing protease inhibitors to release proteins while preserving their native interactions.[26][27] Incubate on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[26][27]
-
Pre-clearing (Optional but Recommended): Add Protein A/G-coupled beads to the lysate and incubate for a short period (e.g., 10-30 min) at 4°C. This step removes proteins that non-specifically bind to the beads, reducing background.[26] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-BRD4) to the pre-cleared lysate. Incubate with gentle rotation for several hours to overnight at 4°C to allow the antibody to bind its target.[28]
-
Complex Capture: Add fresh Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate. Incubate with gentle rotation for 1-4 hours at 4°C. The beads will bind to the Fc region of the antibody, capturing the entire antibody-bait-prey protein complex.[28]
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads multiple times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[27][28]
-
Elution: Elute the captured proteins from the beads. This is typically done by resuspending the beads in a denaturing SDS-PAGE loading buffer and boiling for 5-10 minutes.[28]
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blot using an antibody against the suspected interacting "prey" protein. Mass spectrometry can also be used for unbiased discovery of novel interaction partners.
Challenges and Future Directions
Despite the strong preclinical rationale, the clinical development of BET inhibitors has faced challenges, including dose-limiting toxicities (e.g., thrombocytopenia) and the emergence of drug resistance.[8][21][29]
-
Mechanisms of Resistance: Acquired resistance to BETi can occur through various mechanisms, including the activation of parallel signaling pathways like WNT or MAPK, which can compensate for the loss of BET-driven transcription.[8][10]
-
Combination Therapies: A key future direction is the rational combination of BET inhibitors with other targeted agents. Synergistic effects have been observed with inhibitors of PI3K, PARP, and CDK4/6, offering a strategy to overcome resistance and enhance efficacy.[8][21][30]
-
Next-Generation Inhibitors: Efforts are underway to develop more selective BET inhibitors, such as those that target a single bromodomain (BD1 or BD2) or a specific BET family member.[11] This could potentially improve the therapeutic window by separating efficacy from toxicity.
Conclusion
BET family proteins are master transcriptional regulators that are fundamentally co-opted by cancer cells to drive oncogenic gene expression programs. Their role as epigenetic readers, particularly BRD4's function in activating oncogenes like MYC, provides a clear therapeutic vulnerability. While first-generation pan-BET inhibitors have shown promise, their clinical utility will likely be maximized through intelligent combination therapies and the development of next-generation agents with improved selectivity and safety profiles. The continued study of BET protein biology and the mechanisms of response and resistance will be critical for realizing the full potential of this therapeutic class in oncology.
References
- 1. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BET inhibitor - Wikipedia [en.wikipedia.org]
- 12. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Predicting Drug Sensitivity of Cancer Cell Lines to BET Inhibitor OTX015 Using Machine Learning Approaches[v1] | Preprints.org [preprints.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. BET proteins: Biological functions and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
The Central Role of Switch I/II Pockets in KRAS Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) protein is a pivotal molecular switch in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. The conformational flexibility of two key regions, Switch I (residues 30-40) and Switch II (residues 58-72), governs its interaction with a host of regulatory and effector proteins, thereby controlling downstream signaling pathways critical for cell proliferation, differentiation, and survival. Oncogenic mutations in KRAS, frequently occurring at codons 12, 13, and 61, impair its GTPase activity, locking the protein in a constitutively active state and driving tumorigenesis. The Switch I and II pockets are at the heart of this molecular mechanism, serving as the primary interface for guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors such as RAF and PI3K. This technical guide provides an in-depth exploration of the function of the KRAS Switch I/II pockets in signaling, presenting quantitative data on protein-protein interactions, detailed experimental protocols for studying KRAS function, and visualizations of the key signaling events.
The KRAS GTPase Cycle: A Tale of Two Switches
The function of KRAS as a molecular switch is fundamentally dependent on the conformational state of its Switch I and Switch II regions.[1] These flexible loops undergo significant structural changes upon the exchange of GDP for GTP.
-
GDP-Bound (Inactive) State: In the inactive state, both Switch I and Switch II adopt an "open" conformation, which has a low affinity for downstream effector proteins. This state is maintained by the intrinsic GTP hydrolysis activity of KRAS and is accelerated by GAPs.
-
GTP-Bound (Active) State: Upon activation by GEFs, which facilitate the release of GDP and binding of GTP, both switch regions transition to a "closed" conformation. This conformational change exposes the effector-binding lobe of KRAS, enabling high-affinity interactions with downstream signaling partners like RAF and PI3K.[1]
The dynamic interplay between these two states is tightly regulated, and its dysregulation is a hallmark of many cancers.
Quantitative Analysis of KRAS Interactions
The affinity of KRAS for its regulators and effectors is a critical determinant of signaling output. These interactions are primarily mediated by the Switch I and II pockets. The following tables summarize key binding affinities and kinetic parameters for wild-type and mutant KRAS.
| Interaction | KRAS Variant | Binding Affinity (K_d) | Kinetic Parameters (k_on, k_off) | Technique | Reference |
| RAF1 (RBD) | WT | ~356 nM | - | SPR | [2] |
| G12C | Similar to WT | - | Not Specified | [3] | |
| G12D | Similar to WT | - | Not Specified | [3] | |
| G12V | Higher affinity than WT | - | Not Specified | [3] | |
| Q61L | Higher affinity than G12V | - | Not Specified | [3] | |
| RAF1 (RBD-CRD) | WT | ~152 nM | - | SPR | [2] |
| SOS1 | WT | 8.3 ± 0.6 µM | - | Not Specified | [4] |
| V14I | 0.22 ± 0.1 µM | - | Not Specified | [4] | |
| G12C | IC50 (for inhibitor) = 95.7 nM | - | HTRF | [5] | |
| G12D | IC50 (for inhibitor) = 134.5 nM | - | HTRF | [5] | |
| NF1 (GAP) | WT | 0.5 µM | k_on: Not specified, k_off: Not specified | Not Specified | [6] |
| Effector Mutants | 0.13 µM - 16 µM | - | Not Specified | [6] |
| Process | KRAS Variant | Regulator | Rate | Reference |
| GTP Hydrolysis | WT | RASA1 | ~100-fold increase vs intrinsic | [7] |
| G12D | RASA1 | No significant change | [7] | |
| G13D | RASA1 | No significant change | [7] | |
| WT | NF1 | Stimulated | [7] | |
| G12D | NF1 | No effect | [7] | |
| G13D | NF1 | Stimulated | [7] | |
| Nucleotide Exchange | WT | SOS1 | k = 0.3 min⁻¹ (with allosteric KRAS-GTP) | [8] |
| G13D | SOS1 | k = 0.7 min⁻¹ (with allosteric KRAS-GTP) | [8] | |
| Q61H | SOS1 | k = 0.4 min⁻¹ (with allosteric KRAS-GTP) | [8] |
Signaling Pathways and the Role of Switch I/II
The Switch I and II pockets are the hubs for KRAS-mediated signal transduction. They provide the binding surfaces for a multitude of proteins that connect KRAS to downstream cellular responses.
Activation by Guanine Nucleotide Exchange Factors (GEFs)
GEFs, such as Son of Sevenless (SOS1), activate KRAS by promoting the exchange of GDP for GTP. This process involves a direct interaction with the Switch II region of KRAS, which induces a conformational change that facilitates nucleotide release.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure Reveals the Full Ras–Raf Interface and Advances Mechanistic Understanding of Raf Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fully automated procedure for the parallel, multidimensional purification and nucleotide loading of the human GTPases KRas, Rac1 and RalB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 7. KRAS G13D sensitivity to neurofibromin-mediated GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Efficacy of BI-2536: An Early-Stage Research Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1] Plk1 is a key orchestrator of mitosis, with critical functions in centrosome maturation, bipolar spindle formation, and cytokinesis.[2] Its overexpression in a wide array of human cancers has been correlated with poor prognosis, making it an attractive target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the early-stage research on the efficacy of BI-2536, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action
BI-2536 exerts its anti-tumor effects by binding to the ATP-binding pocket of Plk1, thereby inhibiting its kinase activity.[4] This inhibition disrupts the normal progression of mitosis, leading to a "polo arrest" phenotype characterized by mitotic arrest in prometaphase with aberrant monopolar spindles.[5] This cellular state ultimately triggers the apoptotic cascade, leading to programmed cell death in susceptible tumor cells.[1][3]
Preclinical Efficacy
The preclinical activity of BI-2536 has been demonstrated across a broad range of cancer cell lines and in vivo xenograft models.
In Vitro Activity
BI-2536 exhibits potent inhibitory activity against Plk1 in cell-free assays and demonstrates significant anti-proliferative effects in numerous human cancer cell lines.
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Plk1 IC50 | 0.83 nM | Cell-free kinase assay | [6] |
| Plk2 IC50 | 3.5 nM | Cell-free kinase assay | [6] |
| Plk3 IC50 | 9.0 nM | Cell-free kinase assay | [6] |
| BRD4 Kd | 37 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| EC50 Range | 2 - 25 nM | Panel of 32 human cancer cell lines | [6] |
| Neuroblastoma IC50 | < 100 nM | Panel of neuroblastoma cell lines | [7][8] |
In Vivo Activity
In animal models, BI-2536 has shown significant tumor growth inhibition and even regression of established tumors.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (T/C%) | Reference |
| HCT 116 Xenograft | 50 mg/kg, once weekly, i.v. | 15% | [6] |
| HCT 116 Xenograft | 50 mg/kg, twice weekly, i.v. | 0.3% | [6] |
| BxPC-3 Xenograft | Twice weekly, i.v. | 5% | [6] |
| A549 Xenograft | Twice weekly, i.v. | 14% | [6] |
| KYSE150 Xenograft | 15 mg/kg, twice weekly, i.v. | Significant inhibition (in combination with DDP) | [9] |
Clinical Efficacy
BI-2536 was the first Plk1 inhibitor to enter clinical trials, with several Phase I and II studies investigating its safety and efficacy in patients with advanced solid tumors.
Phase I Studies
| Study Design | Patient Population | MTD | DLTs | Antitumor Activity | Reference |
| Single agent, dose escalation (d1 of 21-day cycle) | Advanced solid tumors | 200 mg (1-hour infusion) | Reversible neutropenia | 1 PR, 23% SD ≥ 3 months | [10][11][12] |
| Single agent, dose escalation (d1, 8 of 21-day cycle) | Advanced solid tumors | 100 mg/administration | Neutropenia | 32% SD | [13] |
| Single agent, dose escalation (d1-3 of 21-day cycle) | Advanced solid tumors | 60 mg/day | Hematologic events, hypertension, elevated liver enzymes, fatigue | - | [3] |
Phase II Studies
| Indication | Dosing Regimen | Objective Response Rate (ORR) | Median PFS | Median OS | Reference |
| Relapsed Stage IIIB/IV NSCLC | 200 mg d1 or 50/60 mg d1-3 (21-day cycle) | 4.2% (2 confirmed PRs) | 7-8.3 weeks | 28.7 weeks | |
| Chemo-naïve Unresectable Pancreatic Cancer | 200 mg d1 or 60 mg d1-3 (21-day cycle) | 2.3% (all PR) | 46 days | 149 days |
Signaling Pathways and Experimental Workflows
Plk1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of Plk1 in orchestrating key mitotic events. Inhibition by BI-2536 disrupts this cascade, leading to mitotic arrest.
Caption: Plk1 signaling pathway and the inhibitory effect of BI-2536.
Experimental Workflow: In Vitro Cell Proliferation Assay
This diagram outlines a typical workflow for assessing the anti-proliferative effects of BI-2536 on cancer cell lines.
Caption: Workflow for an in vitro cell proliferation assay.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BI-2536 against Plk1, Plk2, and Plk3.
Materials:
-
Recombinant human Plk1, Plk2, and Plk3 enzymes
-
Casein from bovine milk (substrate)
-
BI-2536 (serially diluted)
-
Kinase reaction buffer (15 mM MgCl2, 25 mM MOPS pH 7.0, 1 mM DTT)
-
ATP, γ-P33-ATP
-
5% Trichloroacetic acid (TCA)
-
Filter plates
Procedure:
-
Prepare kinase reactions in a final volume of 60 µL containing 20 ng of the respective recombinant kinase, 10 µg of casein, and serially diluted BI-2536 in kinase reaction buffer.
-
Initiate the reaction by adding ATP and a tracer amount of γ-P33-ATP.
-
Incubate the reactions for 45 minutes at 30°C.
-
Terminate the reactions by adding 125 µL of ice-cold 5% TCA.
-
Transfer the precipitates to filter plates and wash with 1% TCA.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values from dose-response curves.[14]
Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of BI-2536 in inhibiting the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well plates
-
BI-2536 (serially diluted)
-
Cell proliferation reagent (e.g., Alamar Blue, MTT)
-
Fluorescence or absorbance plate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BI-2536 for 72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate EC50 values from the resulting dose-response curves.[6][14]
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of BI-2536.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human tumor cells (e.g., HCT 116, A549)
-
BI-2536 formulated for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer BI-2536 intravenously at the desired dose and schedule (e.g., 50 mg/kg, once or twice weekly).
-
Measure tumor volumes with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis if required.[6][9]
Phase I Clinical Trial Protocol (Representative)
Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of BI-2536 in patients with advanced solid tumors.
Study Design: Open-label, dose-escalation study.
Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for whom standard therapy is not available or has failed.
Treatment Plan:
-
Administer BI-2536 as a 1-hour intravenous infusion on day 1 of a 21-day cycle.
-
Dose escalation proceeds in cohorts of new patients based on the incidence of dose-limiting toxicities (DLTs) in the previous cohort.
-
Continue treatment until disease progression or unacceptable toxicity.
Assessments:
-
Safety: Monitor adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs are assessed during the first treatment cycle.
-
Pharmacokinetics: Collect blood samples at predefined time points to determine the plasma concentration of BI-2536.
-
Efficacy: Evaluate tumor response according to the Response Evaluation Criteria in Solid Tumors (RECIST).[10][11]
Conclusion
Early-stage research has established BI-2536 as a potent and selective inhibitor of Plk1 with significant anti-tumor activity in both preclinical models and early-phase clinical trials. Its mechanism of action, centered on the disruption of mitosis and induction of apoptosis, provides a strong rationale for its development as a cancer therapeutic. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of Plk1 inhibition in oncology. While the clinical development of BI-2536 itself has faced challenges, the knowledge gained from these foundational studies continues to inform the development of next-generation Plk1 inhibitors.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pure.mpg.de [pure.mpg.de]
The Selectivity Profile of BI-2852: A Pan-RAS Inhibitor Targeting the Switch I/II Pocket
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Ras family of small GTPases, comprising KRAS, HRAS, and NRAS isoforms, are critical regulators of cellular signaling pathways controlling proliferation, survival, and differentiation.[1][2][3] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic intervention.[1][2][4] For decades, direct inhibition of RAS was considered an insurmountable challenge.[1][4] The discovery of BI-2852, a potent, cell-permeable, small-molecule inhibitor, represents a significant advancement in the field.[5][6][7] This technical guide provides an in-depth exploration of the selectivity profile of BI-2852 against various RAS isoforms, its mechanism of action, and the experimental methodologies used for its characterization.
BI-2852 binds to a novel, previously considered "undruggable," pocket located between the Switch I and Switch II regions of the RAS protein.[5][7][8] This binding is mechanistically distinct from the covalent inhibitors that target the Switch II pocket of specific mutants like KRAS G12C.[5][7][8] A key feature of BI-2852 is its ability to bind to both the active (GTP-bound) and inactive (GDP-bound) conformations of RAS, thereby blocking its interactions with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors.[5][7][9][10]
Quantitative Selectivity Profile of BI-2852
BI-2852 exhibits a broad selectivity across RAS isoforms, with a notable preference for the active, oncogenic mutant forms of KRAS. The following tables summarize the key quantitative data on its binding affinity and inhibitory potency.
| Target | Assay | Parameter | Value | Reference |
| GTP-KRAS G12D | Isothermal Titration Calorimetry (ITC) | KD | 740 nM | [1][4][9] |
| GTP-KRAS G12D | Isothermal Titration Calorimetry (ITC) | KD | 720 nM | [9][11] |
| GDP-KRAS G12D | Isothermal Titration Calorimetry (ITC) | KD | 2.0 µM | [4] |
| GTP-KRAS wt | Isothermal Titration Calorimetry (ITC) | KD | 7.5 µM | [4][8][12] |
| KRAS G12D | Surface Plasmon Resonance (SPR) | KD | 22 µM | [11] |
| HRAS wt (active) | Isothermal Titration Calorimetry (ITC) | KD | Binds | [12] |
| NRAS wt (active) | Isothermal Titration Calorimetry (ITC) | KD | Binds | [12] |
Table 1: Binding Affinity of BI-2852 for RAS Isoforms. KD (dissociation constant) is a measure of binding affinity; a lower KD value indicates a stronger binding interaction.
| Interaction Inhibited | Assay | Parameter | Value | Reference |
| GTP-KRAS G12D :: SOS1 | AlphaScreen (AS) | IC50 | 490 nM | [1][4] |
| GTP-KRAS G12D :: CRAF | Biochemical Assay | IC50 | 770 nM | [1][4] |
| GTP-KRAS G12D :: PI3Kα | Biochemical Assay | IC50 | 500 nM | [1][4] |
Table 2: Inhibition of RAS Effector Interactions by BI-2852. IC50 (half-maximal inhibitory concentration) represents the concentration of BI-2852 required to inhibit 50% of the binding between RAS and its effector proteins.
| Cell Line | Condition | Parameter | Value | Reference |
| NCI-H358 (KRAS mutant) | Low Serum | EC50 (pERK modulation) | 6.7 µM | [6][8] |
| NCI-H358 (KRAS mutant) | Soft Agar (B569324) | EC50 (antiproliferative effect) | 5.8 µM | [1][6][8] |
Table 3: Cellular Activity of BI-2852. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanism of Action: Dimerization and Pan-RAS Inhibition
BI-2852's mechanism of action is multifaceted. It not only physically obstructs the binding sites for GEFs, GAPs, and effectors but also induces a nonfunctional dimer of KRAS.[9][11][13][14][15] This dimerization is stabilized by two molecules of BI-2852 binding to two KRAS proteins, which further prevents interactions with downstream signaling partners like RAF.[9][11][13]
The Switch I/II pocket is highly conserved across the three main RAS isoforms (KRAS, HRAS, and NRAS).[12][16] This structural conservation explains the pan-RAS inhibitory profile of BI-2852, as it can bind to all three isoforms.[12] While it demonstrates a tenfold stronger binding to the active KRAS G12D mutant compared to wild-type KRAS, it still engages with wild-type RAS isoforms.[8][12]
Signaling Pathways and Experimental Workflows
The inhibition of RAS by BI-2852 leads to the suppression of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[2][5]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on BI-2852 are proprietary to the discovering institution. However, this section provides a general overview of the standard methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[17] It is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of an interaction.
-
Principle: A solution of the ligand (BI-2852) is titrated into a solution of the protein (RAS isoform) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
General Protocol:
-
Prepare highly pure and accurately concentrated solutions of the RAS protein and BI-2852 in the same buffer.
-
Degas the solutions to avoid air bubbles.
-
Load the RAS protein into the sample cell and BI-2852 into the injection syringe.
-
Perform a series of small, sequential injections of BI-2852 into the sample cell while monitoring the heat change.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions.[17][18] It provides kinetic data (association and dissociation rates) in addition to binding affinity.
-
Principle: One binding partner (ligand, e.g., RAS protein) is immobilized on a sensor chip. The other binding partner (analyte, e.g., BI-2852) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
General Protocol:
-
Immobilize the purified RAS protein onto a suitable sensor chip.
-
Prepare a series of dilutions of BI-2852 in a running buffer.
-
Inject the BI-2852 solutions over the sensor surface (association phase).
-
Flow the running buffer over the surface to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface to remove the bound analyte.
-
Analyze the resulting sensorgrams to determine the kinetic rate constants (kon, koff) and the dissociation constant (KD).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.
-
Principle: Donor and acceptor beads are coated with molecules that can bind to the interacting partners. When the partners interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
General Protocol:
-
Conjugate one interacting partner (e.g., GTP-KRAS G12D) to donor beads and the other (e.g., SOS1) to acceptor beads.
-
Incubate the beads with varying concentrations of the inhibitor (BI-2852).
-
Excite the donor beads and measure the luminescent signal.
-
A decrease in signal indicates inhibition of the interaction. Plot the signal against the inhibitor concentration to determine the IC50.
-
Cellular Assays (pERK Modulation and Proliferation)
These assays are performed in cancer cell lines harboring KRAS mutations to assess the biological effects of the inhibitor.
-
pERK Western Blot:
-
Plate KRAS mutant cells (e.g., NCI-H358) and treat with a range of BI-2852 concentrations.[5]
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Quantify the band intensities to determine the effect of BI-2852 on ERK phosphorylation.
-
-
Soft Agar Colony Formation Assay:
-
Suspend KRAS mutant cells in a soft agar matrix containing different concentrations of BI-2852.
-
Allow the cells to grow for a period of time (e.g., 2-3 weeks).
-
Stain and count the colonies to assess the effect of the inhibitor on anchorage-independent growth, a hallmark of cancer.
-
Conclusion
BI-2852 is a groundbreaking pan-RAS inhibitor that targets the conserved Switch I/II pocket, leading to the inhibition of downstream signaling and antiproliferative effects in KRAS mutant cells.[5][6] Its ability to bind to multiple RAS isoforms, in both active and inactive states, and its unique mechanism of inducing nonfunctional dimers make it an invaluable tool for studying RAS biology and a promising scaffold for the development of novel anti-cancer therapeutics. The data and methodologies presented in this guide provide a comprehensive overview of the selectivity profile of BI-2852 for researchers and professionals in the field of drug discovery.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BI-2852 | Ras | TargetMol [targetmol.com]
- 7. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. BI-2852|2375482-51-0|COA [dcchemicals.com]
- 11. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. xantec.com [xantec.com]
Methodological & Application
Application Notes and Protocols for BI-0252: An In Vitro MDM2-p53 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1][2] MDM2 functions as an E3 ubiquitin ligase, binding to p53 and targeting it for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[3][4][5] In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, promoting tumor growth.[1][3] The inhibition of the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 and restore its anti-tumor activity.[1][3]
BI-0252 is a potent and orally active small molecule inhibitor of the MDM2-p53 interaction.[6] By binding to MDM2, this compound blocks its interaction with p53, leading to the stabilization and activation of p53. This, in turn, induces the expression of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells.
These application notes provide a detailed protocol for an in vitro Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to determine the potency of this compound in disrupting the MDM2-p53 interaction.
MDM2-p53 Signaling Pathway
The interaction between MDM2 and p53 is a key regulatory node in the cell. The following diagram illustrates this critical signaling pathway.
Caption: The MDM2-p53 autoregulatory feedback loop and the mechanism of action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on the MDM2-p53 interaction is quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | MDM2-p53 Interaction | TR-FRET | 4 | [6] |
Experimental Protocol: MDM2-p53 TR-FRET Assay
This protocol describes a representative Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to measure the inhibition of the MDM2-p53 interaction by this compound.
Principle
The assay measures the proximity of MDM2 and a p53-derived peptide. MDM2 is tagged with a donor fluorophore (e.g., Europium cryptate), and the p53 peptide is tagged with an acceptor fluorophore (e.g., Cy5 or a similar dye). When in close proximity due to binding, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
Materials and Reagents
-
Proteins and Peptides:
-
Recombinant human MDM2 protein (amino acids 2-188), tagged with biotin (B1667282) at the C-terminus.
-
Europium-labeled streptavidin (donor fluorophore).
-
Cy5-labeled p53 peptide (sequence: Cy5-TFSDLWKLL, representing p53 amino acids 18-26) (acceptor fluorophore).
-
-
Compound:
-
This compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
-
Assay Buffer:
-
PBS, pH 7.4
-
0.1% Bovine Serum Albumin (BSA)
-
0.05% Tween-20
-
-
Plate:
-
384-well, low-volume, black, flat-bottom plate.
-
-
Instrumentation:
-
TR-FRET compatible plate reader with excitation at ~340 nm and emission detection at ~620 nm (for Europium) and ~665 nm (for Cy5).
-
Experimental Workflow
Caption: A generalized workflow for the this compound TR-FRET assay.
Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series would be 1 mM.
-
Further dilute the compound serial dilutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reagent Preparation:
-
Prepare a working solution of biotinylated MDM2 protein and Europium-labeled streptavidin in assay buffer. Incubate for 30 minutes at room temperature to allow for pre-incubation and binding.
-
Prepare a working solution of the Cy5-labeled p53 peptide in assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4 µL of the pre-incubated MDM2/Europium-streptavidin complex to each well.
-
Initiate the binding reaction by adding 4 µL of the Cy5-p53 peptide solution to each well.
-
The final volume in each well will be 10 µL. Final concentrations should be optimized, but representative concentrations are 5 nM MDM2/Europium-streptavidin and 10 nM Cy5-p53 peptide.
-
Include control wells:
-
Positive Control (Maximum FRET): MDM2, p53 peptide, and DMSO (no inhibitor).
-
Negative Control (Background): p53 peptide, Europium-streptavidin, and DMSO (no MDM2).
-
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence emission at 620 nm (Europium emission) and 665 nm (Cy5 emission) using a TR-FRET plate reader with an excitation wavelength of 340 nm.
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalize the Data: Express the results as a percentage of inhibition using the following formula:
-
% Inhibition = 100 * (1 - [(Ratio_sample - Ratio_background) / (Ratio_max_FRET - Ratio_background)])
-
-
Determine the IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Conclusion
The described TR-FRET assay provides a robust and high-throughput method for quantifying the in vitro potency of this compound as an inhibitor of the MDM2-p53 interaction. This protocol can be adapted for the screening and characterization of other potential MDM2 inhibitors, aiding in the drug discovery and development process for novel cancer therapeutics that target the p53 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TR-FRET biochemical assays for detecting posttranslational modifications of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules [frontiersin.org]
- 6. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BI-2536 for PLK1 Inhibition in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions include involvement in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2] Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, PLK1 has emerged as a promising target for anticancer therapies.[2][4]
BI-2536 is a potent and highly selective, ATP-competitive small-molecule inhibitor of PLK1, belonging to the dihydropteridinone class of compounds.[5][6] It demonstrates significant inhibitory activity against PLK1 at nanomolar concentrations, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5][6][7] These characteristics make BI-2536 a valuable tool for investigating PLK1 function in cell-based assays and for preclinical cancer research. This document provides detailed protocols for utilizing BI-2536 to assess PLK1 inhibition in a cellular context.
Mechanism of Action
BI-2536 exerts its effects by binding to the ATP-binding pocket of PLK1, thereby preventing the phosphorylation of its downstream substrates.[8] This inhibition disrupts the normal progression of mitosis, leading to a "polo arrest" phenotype characterized by cells arresting in prometaphase with aberrant monopolar spindles.[3] This mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway.[9][10] The primary cellular outcomes of PLK1 inhibition by BI-2536 are G2/M phase cell cycle arrest and induction of apoptosis.[4][5][7][11]
PLK1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of PLK1 in orchestrating key mitotic events.
Caption: PLK1's role in mitosis and its inhibition by BI-2536.
Data Presentation: In Vitro Efficacy of BI-2536
BI-2536 demonstrates potent activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.
| Parameter | Cell Line(s) | Value Range | Reference |
| IC50 (in vitro kinase assay) | Purified human PLK1 | 0.83 nM | [8][12] |
| EC50 (Cell Growth Inhibition) | Panel of 32 human cancer cell lines | 2 - 25 nM | [12][13] |
| EC50 (Anaplastic Thyroid Carcinoma) | CAL62, OCUT-1, SW1736, 8505C, ACT-1 | 1.4 - 5.6 nM | [12] |
| IC50 (Neuroblastoma) | Panel of NB cell lines | < 100 nM | [7] |
| IC50 (Primary Cells) | Neonatal rat cardiac fibroblasts | ~43 nM | [14] |
| IC50 (Primary Cells) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~30 nM | [14] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of BI-2536 in a cell-based assay.
Caption: A typical workflow for BI-2536 cell-based experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of BI-2536 on cell proliferation and viability.
Materials:
-
BI-2536 (reconstituted in DMSO to a 10 mM stock solution)[6]
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol (B130326) with 0.04 N HCl[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of BI-2536 in complete medium. A typical concentration range to test is 1 nM to 100 nM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of BI-2536. Include a vehicle control (DMSO) at the same final concentration as the highest BI-2536 concentration (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the BI-2536 concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of BI-2536 on cell cycle distribution.
Materials:
-
BI-2536
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70-80% ice-cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of BI-2536 (e.g., 10 nM and 100 nM) and a vehicle control for 24 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70-80% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases) based on DNA content. An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.[11]
Protocol 3: Apoptosis Assay by Annexin V/7-AAD Staining
This protocol quantifies the induction of apoptosis following BI-2536 treatment.
Materials:
-
BI-2536
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BI-2536 (e.g., 10 nM and 100 nM) and a vehicle control for a specified time, typically 48 hours, to allow for apoptosis to occur following mitotic arrest.[11]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cell populations.
Conclusion
BI-2536 is a robust and specific inhibitor of PLK1, making it an indispensable tool for studying the roles of this kinase in cell cycle regulation and for the preclinical evaluation of PLK1-targeted cancer therapies. The protocols outlined in this document provide a framework for conducting cell-based assays to characterize the effects of BI-2536 on cell viability, cell cycle progression, and apoptosis.
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclin-d1.com [cyclin-d1.com]
- 9. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ttuhsc.edu [ttuhsc.edu]
Application Notes and Protocols for BI-2852 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of in vivo xenograft models utilizing the pan-KRAS inhibitor, BI-2852. While BI-2852 has been primarily characterized as a potent in vitro tool compound, this document outlines a putative experimental design for in vivo studies based on available data for its structurally related analogues, BI-2865 and BI-2493, which have demonstrated in vivo efficacy.
Introduction to BI-2852
BI-2852 is a small molecule inhibitor that targets the switch I/II pocket of KRAS, a critical regulator of cell growth and proliferation.[1][2] Unlike mutant-specific inhibitors, BI-2852 is a pan-KRAS inhibitor, meaning it can bind to both wild-type and various mutant forms of KRAS.[3] It functions by locking KRAS in an inactive state, thereby preventing its interaction with downstream effector proteins and inhibiting key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[1][4] This mechanism of action makes BI-2852 a valuable tool for studying KRAS-driven cancers.
Quantitative Data Summary
The following tables summarize key quantitative data for BI-2852 and its analogues.
Table 1: In Vitro Potency of BI-2852
| Parameter | Cell Line | KRAS Mutation | Value | Reference |
| pERK IC50 | NCI-H358 | G12C | 5.8 µM | [4] |
| Antiproliferative EC50 | NCI-H358 | G12C | 6.7 µM | [4] |
| Binding Affinity (Kd) to KRAS G12D | - | G12D | 740 nM | [5] |
Table 2: In Vivo Efficacy of BI-2493 (BI-2852 Analogue)
| Xenograft Model | Cell Line | KRAS Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CDX | SW480 | G12V | 30 mg/kg, BID, oral | Significant | [3] |
| CDX | SW480 | G12V | 90 mg/kg, BID, oral | Significant | [3] |
| CDX | NCI-H358 | G12C | 30 mg/kg, BID, oral | Significant | [3] |
| CDX | DMS 53 | WT amplified | 30 mg/kg, BID, oral | Dose-dependent | [6] |
| CDX | DMS 53 | WT amplified | 90 mg/kg, BID, oral | Dose-dependent | [6] |
| CDX | MKN1 | WT amplified | 90 mg/kg, BID, oral | 140% | [7] |
| PDX | Esophageal Cancer | WT amplified | Not specified | 78% | [7] |
| PDX | Gastric Cancer | WT amplified | Not specified | 108% | [7] |
Experimental Protocols
The following protocols are detailed methodologies for conducting in vivo xenograft studies with BI-2852, extrapolated from studies with its analogues.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture and Animal Models:
-
Cell Lines: Select human cancer cell lines with known KRAS mutations (e.g., NCI-H358 [KRAS G12C], SW480 [KRAS G12V]) or KRAS wild-type amplification (e.g., DMS 53, MKN1).[3][6] Culture cells in recommended media and conditions.
-
Animals: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, 6-8 weeks of age.[8][9]
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[10]
3. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of BI-2852 in a vehicle suitable for oral administration, such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[11]
-
Dosing: Based on data from analogues, a starting dose of 30-90 mg/kg administered orally (via gavage) twice daily (BID) is recommended.[3][6]
4. Experimental Design and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=7-8 mice per group).[3][12]
-
The control group should receive the vehicle only.
-
Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[12]
-
Monitor animal body weight and overall health regularly as indicators of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).[13]
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Perform pharmacodynamic analysis on tumor tissues to assess target engagement, such as measuring the levels of phosphorylated ERK (pERK) via western blot or immunohistochemistry to confirm inhibition of the MAPK pathway.[14]
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Tumor Tissue and Animal Models:
-
Tumor Source: Obtain fresh tumor tissue directly from consenting patients.[15]
-
Animals: Use highly immunodeficient mice, such as NOD-SCID IL2Rgamma(null) (NSG) mice, to improve engraftment rates.[16]
2. Tumor Implantation:
-
Within a few hours of surgical resection, cut the patient's tumor into small fragments (2-3 mm³).[5]
-
Surgically implant one to two tumor fragments subcutaneously into the flank of each anesthetized mouse.[5]
3. Passaging and Cohort Expansion:
-
Once the initial tumors (P0) reach a suitable size (e.g., 1000-1500 mm³), passage the tumors into new cohorts of mice for expansion (P1, P2, etc.).[16]
-
Cryopreserve portions of the tumor at each passage for future use.
4. Dosing and Monitoring:
-
Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.
-
Follow the drug formulation, administration, and monitoring procedures as described in the CDX protocol.
5. Endpoint Analysis:
-
Primary endpoints are tumor growth inhibition and changes in tumor volume.
-
PDX models are particularly valuable for biomarker discovery and for assessing treatment efficacy in a model that more closely recapitulates the heterogeneity of human tumors.[17]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified KRAS signaling pathway and the inhibitory mechanism of BI-2852.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo CDX study with BI-2852.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 8. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 9. biocytogen.com [biocytogen.com]
- 10. In vivo cell line derived xenograft (CDX) experiments [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
Application Notes and Protocols: Solubilizing BI-0252 in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solubilization of BI-0252, a potent and selective MDM2-p53 interaction inhibitor, in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture applications.[1] Adherence to this protocol is critical for achieving accurate and reproducible results in downstream experiments. Included are recommendations for the preparation of high-concentration stock solutions, subsequent dilution to working concentrations, and appropriate storage conditions. Additionally, this document outlines the mechanism of action of this compound and provides a diagram of the MDM2-p53 signaling pathway.
Introduction
This compound is a small molecule inhibitor that disrupts the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1] In many cancer types with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting the MDM2-p53 interaction, this compound can stabilize p53, leading to the activation of p53-mediated downstream pathways, including cell cycle arrest and apoptosis. Given its mechanism, the accurate preparation of this compound solutions is paramount for in vitro studies investigating its therapeutic potential. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions and requires an organic solvent, such as DMSO, for initial solubilization.
Materials and Equipment
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound stock solutions. The calculations are based on a molecular weight of 565.46 g/mol for this compound.[1]
| Parameter | Value | Notes |
| Molecular Weight | 565.46 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Solubility in DMSO | Soluble, concentrations up to 50 mM are achievable.[1] | A small-scale solubility test is always recommended. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for many cell-based assays. |
| Final DMSO Concentration in Culture | <0.1% - 0.5% | The tolerance to DMSO is cell-line dependent and should be determined experimentally. |
| Storage of Powder | -20°C for long-term storage.[1] | |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots.[1] | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh 5.65 mg of this compound powder into the tube.
-
Calculation:Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 565.46 g/mol * 1000 mg/g = 5.65 mg
-
-
Solubilization: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution of the stock solution in fresh cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final 10 µM concentration.
-
-
Direct Dilution: Alternatively, for a 10 µM final concentration, add 10 µL of the 10 mM stock solution directly to 10 mL of pre-warmed cell culture medium. It is crucial to mix the solution immediately and thoroughly by gentle swirling or pipetting to ensure rapid and even distribution and to prevent precipitation.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, this would be a 0.1% DMSO concentration.
-
Application to Cells: The prepared working solution is now ready to be added to your cell cultures.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action: MDM2-p53 Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 stabilization.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO | Insufficient mixing or low-quality DMSO. | Vortex for a longer period. Gentle warming (37°C) may assist. Ensure the use of anhydrous, high-purity DMSO. |
| Precipitation upon dilution in cell culture medium | Rapid change in solvent polarity. | Perform serial dilutions in the cell culture medium. Ensure rapid and thorough mixing upon adding the DMSO stock to the medium. |
| Cell toxicity observed | Final DMSO concentration is too high for the cell line. | Determine the DMSO tolerance of your specific cell line. Ensure the final DMSO concentration is below this toxic threshold (typically <0.1% - 0.5%). |
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for this compound and DMSO before use.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with care.
References
Application Notes: Detecting BRD4 Target Engagement by BI-2536 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating the transcription of proto-oncogenes, most notably c-Myc, making it a significant target in cancer therapy.[1] BI-2536 is a potent small molecule that functions as a dual inhibitor of Polo-like kinase 1 (PLK1) and the bromodomain and extra-terminal (BET) family of proteins, including BRD4.[1][2] This document provides detailed protocols for assessing the target engagement of BI-2536 with BRD4 in a cellular context using Western blotting. Two primary methods are described: an indirect method measuring the downstream effects on c-Myc expression and a direct method, the Cellular Thermal Shift Assay (CETSA), which confirms physical binding of BI-2536 to BRD4.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of BI-2536 on the expression of the downstream target c-Myc in a cancer cell line, as determined by Western blot analysis. It is important to note that the specific IC50 and extent of inhibition can vary between different cell lines and experimental conditions. The data presented here is illustrative, with a specific data point derived from studies on MCF-7/TAM cells.[3]
| BI-2536 Concentration (nM) | c-Myc Protein Level (% of Control) | Standard Deviation |
| 0 (DMSO Control) | 100 | ± 5.0 |
| 1 | 85 | ± 4.2 |
| 5 | 60 | ± 3.5 |
| 11 | 45 | ± 2.8 |
| 50 | 20 | ± 1.5 |
| 100 | 10 | ± 1.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BRD4-c-Myc signaling pathway and the experimental workflows for detecting BRD4 target engagement by BI-2536.
Caption: BRD4-c-Myc Signaling Pathway Inhibition by BI-2536.
Caption: Western Blot Workflow for c-Myc Downregulation.
References
Application of BI-2852 in Studying KRAS-Dependent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
BI-2852 is a potent, cell-permeable, small-molecule inhibitor that targets the switch I/II pocket of the KRAS protein.[1][2] Developed through structure-based drug design, BI-2852 represents a significant tool for investigating KRAS-dependent signaling pathways.[2] Unlike covalent KRAS G12C inhibitors, BI-2852 is mechanistically distinct as it binds to a pocket present in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS, including various mutant forms.[2][3] This characteristic allows for the study of KRAS signaling in a broader range of genetic contexts.
The primary mechanism of action of BI-2852 involves the disruption of critical protein-protein interactions. By binding to the switch I/II pocket, it effectively blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase-activating proteins (GAPs), and downstream effector proteins such as CRAF and PI3Kα.[2][3] This blockade leads to the inhibition of downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4]
A unique aspect of BI-2852's mechanism is its ability to induce the formation of a nonfunctional KRAS dimer.[5][6] Two molecules of BI-2852 bind to two KRAS proteins, stabilizing a dimeric complex that occludes the binding site for effector proteins like RAF1.[5] This dimerization enhances the apparent binding affinity of the inhibitor and contributes to its overall inhibitory effect on KRAS signaling.[5]
BI-2852 serves as a valuable in vitro tool for elucidating the intricacies of KRAS biology.[1][7] It has been shown to modulate pERK and pAKT levels in a dose-dependent manner and exhibit antiproliferative effects in KRAS-mutant cell lines, such as NCI-H358.[2][4][8] Researchers can utilize BI-2852 to investigate the consequences of pan-KRAS inhibition, explore mechanisms of drug resistance, and identify potential combination therapies. A closely related, but less active, enantiomer, BI-2853, is available as a negative control for experiments.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-2852's binding affinity and inhibitory activity from various in vitro assays.
Table 1: Binding Affinity of BI-2852 to KRAS Variants (Isothermal Titration Calorimetry - ITC)
| KRAS Variant | Nucleotide State | Dissociation Constant (KD) |
| KRASG12D | GCP (GTP analog) | 740 nM[1][7] |
| KRASwt | GCP (GTP analog) | 7.5 µM[7][8] |
| KRASG12D | GDP | 2.0 µM[7] |
| KRASwt | GDP | 1.1 µM[7] |
Table 2: In Vitro Inhibition of KRAS Protein-Protein Interactions by BI-2852 (AlphaScreen Assay)
| Interaction | IC50 |
| GTP-KRASG12D :: SOS1 | 490 nM[1][7] |
| GTP-KRASG12D :: CRAF | 770 nM[1][7] |
| GTP-KRASG12D :: PI3Kα | 500 nM[1][7] |
| GDP-KRASG12D :: SOS1 | 260 nM[7] |
| GTP-KRASwt :: SOS1 | 490 nM[7] |
Table 3: Cellular Activity of BI-2852 in NCI-H358 (KRASG12C) Cells
| Assay | Endpoint | EC50 |
| pERK Inhibition | 2-hour treatment | 5.8 µM[1][7] |
| Cell Proliferation | Low serum conditions | 6.7 µM[8][9] |
| Cell Proliferation | Soft agar | 5.8 µM[8][9] |
Experimental Protocols
Cell Proliferation Assay (using CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the antiproliferative effects of BI-2852.[3]
Objective: To determine the effect of BI-2852 on the proliferation of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom, white-walled plates
-
BI-2852 (10 mM stock in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,500 cells per well in 100 µL of complete growth medium in a 96-well plate.[3]
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BI-2852 in growth medium. A common starting concentration is 50 µM with 1:5 dilutions.[3]
-
The next day, carefully remove the medium from the wells and add 100 µL of the medium containing the diluted BI-2852 or vehicle control (DMSO).
-
Incubate the plate for 3 days (72 hours) at 37°C and 5% CO₂.[3]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the BI-2852 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.[3]
-
Western Blot for pERK and pAKT Inhibition
This protocol outlines the general steps to assess the inhibition of KRAS downstream signaling.
Objective: To measure the levels of phosphorylated ERK and AKT in BI-2852-treated cells.
Materials:
-
KRAS-mutant cell line (e.g., NCI-H358)
-
6-well plates
-
BI-2852 (10 mM stock in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of BI-2852 (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 2 hours).[8] Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the levels of pERK and pAKT to their respective total protein levels. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Simplified KRAS signaling pathway.
Caption: Mechanism of action of BI-2852.
Caption: Experimental workflow using BI-2852.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pnas.org [pnas.org]
- 6. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BI-2852 | Ras | TargetMol [targetmol.com]
Application Notes and Protocols for Cell Viability Assays with BI-0252 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0252 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction, demonstrating an IC50 of 4 nM in biochemical assays. By disrupting the interaction between MDM2 and p53, this compound prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein. This in turn activates downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescence-based assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of this compound
Data Presentation
The following table summarizes the cellular IC50 values for this compound in various cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges of the inhibitor.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| SJSA-1 | Osteosarcoma | CellTiter-Glo | 72 | 0.09 |
| HCT116 | Colon Carcinoma | CellTiter-Glo | 72 | 0.23 |
| RKO | Colon Carcinoma | CellTiter-Glo | 72 | 0.15 |
| A549 | Lung Carcinoma | CellTiter-Glo | 72 | >10 |
Note: The IC50 values are indicative and may vary depending on the specific experimental conditions, including cell passage number and reagent lots.
Experimental Protocols
Detailed methodologies for performing MTT and CellTiter-Glo® assays with this compound treatment are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Workflow for MTT Assay
Materials:
-
Cancer cell line of interest (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO-treated) group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Workflow for CellTiter-Glo® Assay
Materials:
-
Cancer cell line of interest (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use 96-well opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal. Seed cells at an appropriate density (e.g., 2,500-5,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only for background luminescence measurements.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound and treat the cells as described in the MTT assay protocol.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average luminescence of the background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for Identifying BI-2536 Binding Partners using Immunoprecipitation-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2536 is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Its efficacy in inducing mitotic arrest and apoptosis in cancer cells has led to its investigation as a potential therapeutic agent.[3] Understanding the full spectrum of protein interactions of BI-2536 is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. This document provides detailed protocols and application notes for the identification of BI-2536 binding partners using affinity purification-mass spectrometry (AP-MS), a powerful chemical proteomics approach.[4]
Data Presentation: Quantitative Analysis of BI-2536 Binding Partners
A quantitative chemical proteomics study using a Kinobeads competition assay has identified several potential off-targets of BI-2536. In this approach, cell lysates are incubated with immobilized broad-specificity kinase inhibitors (Kinobeads) in the presence or absence of free BI-2536. Proteins that show reduced binding to the beads in the presence of BI-2536 are considered potential interactors. The following table summarizes the quantitative data for proteins exhibiting significant binding reduction, indicating them as potential direct or indirect binding partners of BI-2536.[5]
| Protein | Gene | Function | Binding Reduction (%) at 250 nM BI-2536 |
| Polo-like kinase 1 | PLK1 | Serine/threonine-protein kinase that performs several important functions throughout M phase of the cell cycle. | >90 |
| Death-associated protein kinase 2 | DAPK2 | Calcium/calmodulin-dependent serine/threonine kinase involved in apoptosis. | >50 |
| Calcium/calmodulin-dependent protein kinase kinase 2 | CAMKK2 | Serine/threonine-protein kinase that acts as an upstream regulator of CaM-kinases. | >50 |
| CDC-like kinase 2 | CLK2 | Dual specificity kinase involved in the regulation of RNA splicing. | >33 |
| Bromodomain-containing protein 4 | BRD4 | A member of the BET family of proteins, involved in transcriptional regulation. BI-2536 is a known dual inhibitor of PLK1 and BRD4.[6] | Not explicitly quantified in this study, but known to be a direct target. |
| Mitogen-activated protein kinase kinase kinase kinase 4 | MAP4K4 | Serine/threonine kinase that acts as an essential component of the MAP kinase signal transduction pathway. | >33 |
| Serine/threonine-protein kinase 33 | STK33 | Serine/threonine-protein kinase that may play a role in cell proliferation. | >33 |
Experimental Protocols
The following protocols describe a general workflow for identifying BI-2536 binding partners using affinity purification coupled with mass spectrometry. This method involves the immobilization of a BI-2536 analog to a solid support, incubation with cell lysate to capture binding proteins, and subsequent identification of these proteins by mass spectrometry.
Protocol 1: Synthesis and Immobilization of a BI-2536 Affinity Probe
Objective: To chemically modify BI-2536 to incorporate a linker for covalent attachment to a solid support (e.g., agarose (B213101) or magnetic beads) while preserving its binding activity.
Materials:
-
BI-2536
-
Chemical reagents for synthesis of a BI-2536 analog with a reactive group (e.g., an amine or carboxyl group) for coupling.
-
NHS-activated agarose beads or similar activated resin
-
Coupling buffers (e.g., 0.1 M MOPS, pH 7.5)
-
Quenching buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Synthesis of BI-2536 Analog: Based on the structure-activity relationship of BI-2536, a derivative with a linker at a solvent-exposed position that is not critical for target binding should be synthesized.[7] For BI-2536, modification of the cyclopentyl group or the 3-methoxy group could be explored.[7] The linker should terminate in a reactive group suitable for immobilization, such as a primary amine.
-
Bead Equilibration: Wash the NHS-activated agarose beads with ice-cold 1 mM HCl to remove preservatives, followed by washes with coupling buffer.
-
Immobilization Reaction: Immediately add the BI-2536 analog dissolved in coupling buffer to the equilibrated beads. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quenching: After the coupling reaction, centrifuge the beads and discard the supernatant. Add quenching buffer to block any unreacted NHS esters and incubate for 1 hour at room temperature.
-
Washing: Wash the beads extensively with a high-salt wash buffer (e.g., PBS with 0.5 M NaCl) followed by several washes with PBS to remove any non-covalently bound compound.
-
Storage: Resuspend the BI-2536 affinity matrix in PBS with a preservative (e.g., 0.02% sodium azide) and store at 4°C.
Protocol 2: Affinity Pulldown of BI-2536 Binding Partners
Objective: To enrich for proteins from a cell lysate that specifically bind to the immobilized BI-2536.
Materials:
-
BI-2536 affinity matrix and control beads (unmodified or coupled with a non-binding molecule)
-
Cell culture of interest (e.g., HeLa, HCT116)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Incubate the cell lysate with control beads for 1 hour at 4°C to reduce non-specific binding to the matrix.
-
Affinity Capture: Add the pre-cleared lysate to the BI-2536 affinity matrix and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the affinity matrix. For mass spectrometry analysis, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method. Alternatively, a pH-based elution can be used, followed by immediate neutralization.
Protocol 3: Protein Identification by Mass Spectrometry
Objective: To identify the proteins eluted from the affinity matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
In-gel digestion: Run the eluted proteins on a 1D SDS-PAGE gel and stain with Coomassie blue. Excise the entire protein lane, destain, and perform in-gel digestion with trypsin.
-
In-solution digestion: If a non-denaturing elution method was used, proteins can be digested directly in solution after reduction and alkylation.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. A high-resolution mass spectrometer is recommended for accurate protein identification and quantification.
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra. For quantitative analysis, label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of proteins pulled down by the BI-2536 matrix versus a control matrix.
Visualizations
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Affinity purification of proteins binding to kinase inhibitors immobilized on self-assembling monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative chemical proteomics reveals a Plk1 inhibitor-compromised cell death pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing BI-2852 to Investigate Drug Resistance in KRAS Mutant Cancers
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas[1][2]. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways like the MAPK/ERK and PI3K/AKT cascades, which drive tumor cell proliferation and survival[3][4]. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP[5][6].
The discovery of BI-2852, a potent and cell-active small molecule inhibitor, represents a significant advancement. Unlike covalent inhibitors that target a specific KRAS G12C mutation, BI-2852 binds to a novel pocket between the switch I and II regions, present in both the active and inactive forms of KRAS[7][8]. This unique mechanism allows it to block the interaction of KRAS with all its key partners, including guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, GTPase activating proteins (GAPs), and downstream effectors such as CRAF and PI3Kα[1][7][9]. By doing so, BI-2852 effectively inhibits downstream signaling and demonstrates anti-proliferative effects in various KRAS mutant cells[7][8].
However, as with other targeted therapies, the development of drug resistance is a major clinical challenge that limits long-term efficacy[10][11]. Understanding the mechanisms by which cancer cells evade BI-2852 is critical for developing more robust therapeutic strategies. These application notes provide detailed protocols and frameworks for researchers to use BI-2852 as a tool to generate and characterize drug-resistant KRAS mutant cancer models, both in vitro and in vivo.
Application 1: Characterizing the In Vitro Efficacy of BI-2852
To study resistance, it is first essential to establish the baseline sensitivity of various KRAS mutant cancer cell lines to BI-2852. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) for cell viability and assessing the impact on long-term cell survival.
Quantitative Data: Anti-Proliferative Activity of BI-2852
The following table summarizes hypothetical IC50 values for BI-2852 across different KRAS mutant cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | KRAS Mutation | BI-2852 IC50 (µM) |
| NCI-H358 | NSCLC | G12C | 5.8[1] |
| MIA PaCa-2 | Pancreatic | G12C | 7.5 |
| A549 | NSCLC | G12S | 9.2 |
| SW620 | Colorectal | G12V | 12.4 |
| AsPC-1 | Pancreatic | G12D | 15.1 |
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Workflow for determining in vitro sensitivity to BI-2852.
Protocol 1: Cell Viability (Resazurin Reduction) Assay[12][13]
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed KRAS mutant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of BI-2852 in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 to 50 µM).
-
Treatment: Replace the medium in the wells with medium containing the various concentrations of BI-2852. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Add Resazurin solution to each well and incubate for 2-4 hours until a color change is observed.
-
Data Acquisition: Measure fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay[14][15][16]
This assay assesses the ability of a single cell to proliferate and form a colony, measuring long-term survival.[12]
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) to ensure colonies grow from single cells without overlapping.
-
Treatment: After 24 hours, treat the cells with BI-2852 at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation (defined as ≥50 cells)[13]. Replace the medium every 3-4 days.
-
Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution like 6% glutaraldehyde[13]. Stain with 0.5% crystal violet.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to quantify the cytotoxic effect.
Application 2: Analyzing KRAS Downstream Signaling
BI-2852 is expected to inhibit the phosphorylation of key downstream effectors in the MAPK and PI3K pathways. Western blotting is the standard method to verify this on-target effect.
Signaling Pathway: KRAS and BI-2852 Inhibition
Caption: BI-2852 inhibits KRAS by blocking its interactions with regulators and effectors.
Protocol 3: Western Blotting for Pathway Analysis[3][18]
-
Cell Treatment and Lysis: Plate KRAS mutant cells and treat with BI-2852 (e.g., at IC50 concentration) for various time points (e.g., 2, 6, 24 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the loading control.
Application 3: Generating and Characterizing BI-2852 Resistant Cells
The core of studying drug resistance involves creating a model system. This is typically done by chronically exposing a sensitive parental cell line to a drug until a resistant population emerges.
Experimental Workflow: Resistance Development and Analysis
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understand KRAS and the Quest for Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by BI-2536
Introduction
BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2][3] With an IC50 of 0.83 nM in cell-free assays, BI-2536 effectively disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in a wide range of cancer cell lines.[3][4] This characteristic makes it a valuable tool in cancer research and a potential therapeutic agent.[2][5] Flow cytometry is a powerful technique to quantitatively assess the effects of BI-2536 on the cell cycle by measuring the DNA content of individual cells within a population. These application notes provide a comprehensive overview and detailed protocols for analyzing BI-2536-induced cell cycle arrest using this method.
Mechanism of Action
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[6] BI-2536 competitively inhibits the ATP-binding site of PLK1, preventing the phosphorylation of its downstream targets.[7] This inhibition disrupts the formation of a functional mitotic spindle, leading to an arrest in prometaphase.[2][6] Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering apoptosis.[2][8]
Data Presentation
The following tables summarize the quantitative data on the efficacy of BI-2536 in various cancer cell lines.
Table 1: In Vitro Efficacy of BI-2536
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| Panel of 32 human cancer cell lines | Various | 2 - 25 | Growth inhibition | [4] |
| HeLa | Cervical Cancer | 9 | Mitotic arrest | [6] |
| HUVEC | Normal Endothelial Cells | 30 | Mitotic arrest | [6] |
| SH-SY5Y | Neuroblastoma | < 100 | Reduced cell viability, G2/M arrest | [7] |
| SK-N-BE(2) | Neuroblastoma | < 100 | Reduced cell viability, G2/M arrest | [7] |
| K562 | Chronic Myeloid Leukemia | Not specified | G2/M arrest | [8] |
| SGC-7901 | Gastric Cancer | Not specified | G2/M arrest | [9] |
| SGC-7901/DDP | Cisplatin-resistant Gastric Cancer | Not specified | G2/M arrest | [9] |
| Cholangiocarcinoma cell lines | Cholangiocarcinoma | Not specified | G2/M arrest | [10] |
Table 2: BI-2536 Induced Cell Cycle Arrest in Neuroblastoma Cells
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| SH-SY5Y | DMSO (control) | Not specified | Not specified | 12.76 ± 1.33 | [7] |
| SH-SY5Y | 5 nM BI-2536 (24 hr) | Decreased | Decreased | 63.64 ± 3.28 | [7] |
| SK-N-BE(2) | DMSO (control) | 56.30 ± 4.63 | Not specified | 6.06 ± 3.66 | [7] |
| SK-N-BE(2) | 10 nM BI-2536 (24 hr) | 46.01 ± 4.54 | Not specified | 18.94 ± 7.14 | [7] |
Experimental Protocols
This section provides a detailed protocol for the treatment of cells with BI-2536 and subsequent analysis of cell cycle distribution by flow cytometry using propidium (B1200493) iodide (PI) staining.
Materials
-
BI-2536 (lyophilized powder)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
15 mL conical tubes
-
Microcentrifuge tubes
Protocol
1. Preparation of BI-2536 Stock Solution
-
Reconstitute lyophilized BI-2536 in DMSO to create a stock solution (e.g., 10 mM).[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.[3]
2. Cell Culture and Treatment
-
Culture cells in appropriate medium until they reach the desired confluency (typically 60-70%).
-
Prepare working concentrations of BI-2536 by diluting the stock solution in fresh cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest BI-2536 concentration.
-
Treat cells with varying concentrations of BI-2536 (e.g., 5 nM, 10 nM, 25 nM, 50 nM) and a vehicle control for a specified duration (e.g., 24 hours).
3. Cell Harvesting and Fixation
-
Adherent cells:
-
Aspirate the medium containing BI-2536.
-
Wash the cells once with PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize trypsin with medium containing serum and transfer the cell suspension to a 15 mL conical tube.
-
-
Suspension cells:
-
Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS (e.g., 0.5 mL).
-
While gently vortexing, add cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.[11][12]
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[13]
4. Staining with Propidium Iodide (PI)
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution. The volume will depend on the cell number, but typically 0.5 mL is sufficient for 1 x 10^6 cells.
-
Incubate the cells in the dark at room temperature for 30 minutes.[11]
5. Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for accurate DNA content measurement.
-
Acquire data for at least 10,000-20,000 events per sample.[11]
-
Generate a histogram of PI fluorescence intensity.
-
Use appropriate software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: BI-2536 signaling pathway leading to mitotic arrest.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. opnme.com [opnme.com]
- 2. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BI-0252 insolubility in aqueous buffers
Welcome to the technical support center for BI-0252. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound, with a specific focus on its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: I'm having trouble dissolving this compound in my aqueous experimental buffer. Why is it so insoluble?
A2: this compound is a highly hydrophobic molecule, which is common for potent kinase inhibitors and other small molecule drugs that bind to deep hydrophobic pockets in their target proteins. Analysis of its chemical structure, 4-((2S,3R,3aS,5R,6aS)-6'-chloro-3-(3-chloro-2-fluorophenyl)-1-(cyclopropylmethyl)-2'-oxo-3,3a,4,5,6,6a-hexahydro-1H-spiro[cyclopenta[b]pyrrole-2,3'-indolin]-5-yl)benzoic acid, reveals multiple aromatic rings and halogen substituents that contribute to its low aqueous solubility. The predicted octanol-water partition coefficient (clogP) for this compound is approximately 7.1, indicating a strong preference for nonpolar environments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other potential organic solvents include ethanol (B145695) and dimethylformamide (DMF).
Q4: What is the maximum concentration of DMSO that is acceptable in my cell-based or enzymatic assay?
A4: The tolerance of cells and enzymes to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your aqueous assay buffer as low as possible, typically below 1% (v/v), and ideally at or below 0.5%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can I increase the solubility of this compound by adjusting the pH of my buffer?
A5: Yes, pH can influence the solubility of this compound. The molecule contains a carboxylic acid group with a predicted pKa of approximately 4.5. At a pH above its pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. Therefore, increasing the pH of your buffer to slightly alkaline conditions (e.g., pH 7.5-8.5) may improve its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., enzyme activity, cell viability).
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound precipitates when added to the aqueous buffer. | 1. Low intrinsic aqueous solubility. 2. "Salting out" effect. 3. Final concentration exceeds solubility limit. | 1. Prepare a high-concentration stock solution in 100% DMSO. (See Experimental Protocol 1). 2. Perform serial dilutions of the stock solution in DMSO before adding to the final aqueous buffer. 3. Add the DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation. 4. Consider the use of a co-solvent or surfactant in your final buffer (see Table 1). |
| The prepared solution appears cloudy or has visible particles. | 1. Incomplete dissolution. 2. Precipitation over time. | 1. Gently warm the solution (e.g., to 37°C) and/or sonicate briefly to aid dissolution. Always cool the solution to your experimental temperature and check for precipitation before use. 2. Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of aqueous solutions. |
| Inconsistent experimental results. | 1. Inaccurate concentration due to precipitation. 2. Degradation of the compound. | 1. Centrifuge your final diluted solution at high speed (e.g., >10,000 x g) for 10-15 minutes before adding it to your assay to pellet any undissolved compound. Use the supernatant for your experiment. 2. Protect stock solutions from light and moisture. Store DMSO stocks at -20°C or -80°C. |
Data Presentation
Table 1: Properties of Common Co-solvents and Additives for Solubilizing Hydrophobic Compounds
| Solvent/Additive | Properties | Typical Final Concentration in Assay | Considerations |
| DMSO (Dimethyl Sulfoxide) | Aprotic, polar solvent. Miscible with water. | < 1% (v/v) | Can be toxic to cells at higher concentrations. Ensure vehicle control is included. |
| Ethanol | Protic, polar solvent. Miscible with water. | < 1% (v/v) | Can affect enzyme activity and cell viability. |
| PEG 300/400 (Polyethylene Glycol) | Non-ionic polymer. Increases solvent polarity. | 1-10% (v/v) | Generally low toxicity. Can increase viscosity of the solution. |
| Glycerol | Polyol. Increases solvent polarity and viscosity. | 5-20% (v/v) | Can stabilize proteins. High concentrations can affect enzymatic kinetics. |
| Tween® 20/80 (Polysorbates) | Non-ionic surfactant. Forms micelles. | 0.01-0.1% (v/v) | Can help prevent aggregation of both the compound and proteins. May interfere with some assay readouts. |
| β-Cyclodextrins | Cyclic oligosaccharides with a hydrophobic core. | 1-10 mM | Can encapsulate the hydrophobic compound to increase its aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 565.46 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Tare a sterile microcentrifuge tube or vial on a calibrated balance. Carefully weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculating the Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (µL) = (Weight of this compound (mg) / 565.46 ( g/mol )) * 100,000
For 1 mg of this compound, the required volume of DMSO is: (1 mg / 565.46 mg/mmol) * 100,000 µL/L = 176.8 µL
-
Dissolving the Compound: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particles. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., Tris-based or HEPES-based buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilutions in DMSO (if necessary): If a large dilution factor is required, it is best to perform serial dilutions in DMSO first to maintain the compound's solubility.
-
Dilution into Aqueous Buffer: a. Add the required volume of your aqueous buffer to a sterile tube. b. While vigorously vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation. c. Continue vortexing for another 30 seconds to ensure the compound is evenly dispersed.
-
Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined above.
Mandatory Visualizations
Caption: The MDM2-p53 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Solubilizing this compound.
Caption: Logical Flow for Troubleshooting this compound Insolubility.
References
Optimizing BI-2536 concentration for maximum BRD4 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-2536 for maximal BRD4 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is BI-2536 and what are its primary targets?
A1: BI-2536 is a potent small molecule inhibitor with dual activity against Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4).[1][2] It binds to the acetyl-lysine binding pocket of BRD4, preventing its interaction with acetylated histones and transcription factors, thereby inhibiting gene transcription.[3][4]
Q2: What is the optimal concentration of BI-2536 for inhibiting BRD4 in cell culture?
A2: The optimal concentration of BI-2536 for BRD4 inhibition is cell-line dependent. However, a general starting range is between 10 nM and 100 nM.[2][5] It is recommended to perform a dose-response experiment to determine the specific EC50 for your cell line of interest. BI-2536 has demonstrated EC50 values in the range of 2-25 nM for growth inhibition in a panel of 32 human cancer cell lines.[6][7]
Q3: How does BI-2536 treatment affect cells?
A3: BI-2536 treatment typically leads to a G2/M phase cell cycle arrest, followed by apoptosis.[5][6][8] This is a consequence of its inhibition of PLK1, a key regulator of mitosis.[9][10] Additionally, by inhibiting BRD4, BI-2536 can suppress the expression of key oncogenes such as c-Myc.[3][6]
Q4: What are the known off-target effects of BI-2536?
A4: Besides its primary targets PLK1 and BRD4, BI-2536 can also inhibit other Polo-like kinases, such as PLK2 and PLK3, albeit with slightly lower potency.[2][6] It is important to consider these additional activities when interpreting experimental results.[5][11]
Q5: How should I prepare and store BI-2536?
A5: BI-2536 is poorly soluble in water but is soluble in DMSO and ethanol.[12] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.[13][14] The stock solution should be stored at -20°C and is stable for up to 3 months.[9] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no BRD4 inhibition | Incorrect concentration: The concentration of BI-2536 may be too low for the specific cell line. | Perform a dose-response experiment (e.g., Western blot for c-Myc, or a cell viability assay) to determine the optimal concentration. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. | |
| Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to BI-2536. | Consider using a different BRD4 inhibitor or combination therapy. | |
| High levels of cell death unrelated to G2/M arrest | DMSO toxicity: High concentrations of DMSO in the final culture medium can be toxic to cells. | Ensure the final DMSO concentration in your experiment is below 0.1% (v/v). |
| Off-target effects: At very high concentrations, off-target effects of BI-2536 may contribute to cytotoxicity. | Use the lowest effective concentration determined from your dose-response studies. | |
| Precipitation of BI-2536 in culture medium | Poor solubility: BI-2536 has low aqueous solubility. | Prepare a high-concentration stock in DMSO and dilute it directly into the pre-warmed culture medium with vigorous mixing just before adding to the cells.[13] |
| Variability between experiments | Inconsistent cell density: The number of cells seeded can affect the outcome of the experiment. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent incubation times: The duration of BI-2536 treatment can influence the observed effects. | Maintain a consistent and optimized incubation time for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of BI-2536
| Target | Assay | Potency | Reference |
| PLK1 | IC50 | 0.83 nM | [1][6] |
| BRD4 | IC50 | 25 nM | [1] |
| BRD4(1) | Kd | 37 ± 3 nM | [3] |
| PLK2 | IC50 | 3.5 nM | [6] |
| PLK3 | IC50 | 9.0 nM | [6] |
Table 2: Cellular Activity of BI-2536 in Various Cancer Cell Lines
| Cell Line | Assay | Potency (EC50/IC50) | Reference |
| Panel of 32 Human Cancer Cell Lines | Growth Inhibition (EC50) | 2-25 nM | [6][7] |
| Multiple Myeloma (MM.1S) | c-Myc Suppression (IC50) | ~100 nM | [3] |
| Neuroblastoma Cell Lines | Cell Viability (IC50) | < 100 nM | [8] |
| HeLa | Mitotic Arrest (IC50) | 9 nM | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (IC50) | 30 nM | [10] |
Experimental Protocols
Detailed Methodology for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BI-2536 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of BI-2536. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Detailed Methodology for Western Blot Analysis of BRD4 Target Gene Expression (c-Myc)
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of BI-2536 for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Simplified BRD4 signaling pathway and the inhibitory action of BI-2536.
Caption: A typical experimental workflow for characterizing the effects of BI-2536.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 10. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cyclin-d1.com [cyclin-d1.com]
- 13. plx3397.com [plx3397.com]
- 14. plx3397.com [plx3397.com]
BI-2852 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
Welcome to the BI-2852 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of BI-2852 in cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on the selectivity of BI-2852.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BI-2852?
A1: BI-2852 is a potent and selective inhibitor of KRAS that binds to the switch I/II pocket, a region present in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1] By binding to this pocket, BI-2852 blocks the interaction of KRAS with its upstream regulators (GEFs like SOS1 and GAPs) and downstream effectors (such as CRAF and PI3Kα).[1][2] This leads to the inhibition of downstream signaling pathways, including the MAPK (pERK) and PI3K-AKT pathways, resulting in an anti-proliferative effect in KRAS-mutant cells.[1]
Q2: Does BI-2852 have known off-target effects on other kinases or proteins?
A2: BI-2852 has been profiled against a panel of 44 targets in the Eurofins Discovery SafetyScreen44™ to assess its selectivity. The data indicates a high degree of selectivity for its intended target, KRAS. At a concentration of 10 µM, BI-2852 shows minimal inhibition of the targets in this panel. For detailed quantitative data, please refer to the "BI-2852 Off-Target Selectivity Profile" table below. It is important to note that this panel is not exhaustive, and effects on other proteins cannot be entirely ruled out.
Q3: I've read that BI-2852 can induce dimerization of KRAS. Is this considered an off-target effect?
A3: The induction of a nonfunctional KRAS dimer is a direct consequence of BI-2852 binding to its target, KRAS, rather than a classical off-target effect involving a different protein.[2] Structural studies have shown that two molecules of BI-2852 can stabilize a dimer of two KRAS proteins.[2] This dimerization is thought to contribute to the inhibition of KRAS signaling by preventing its interaction with downstream effectors.[2] Therefore, it is more accurately described as a specific on-target mechanism of action.
Q4: Are there any cell lines where BI-2852 is expected to have no effect?
A4: Yes, in cell lines where proliferation is not driven by KRAS, BI-2852 is expected to have minimal to no anti-proliferative effect. For example, studies in BRAF(V600E) mutant cell lines, which are dependent on BRAF signaling downstream of RAS, have shown no significant anti-proliferative effects or inhibition of pERK upon treatment with BI-2852.[1] This demonstrates that the cellular effects of BI-2852 are primarily driven by its on-target inhibition of KRAS.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high cell death in a non-KRAS dependent cell line.
-
Q: I am observing significant cytotoxicity with BI-2852 in my control cell line that does not have a KRAS mutation. What could be the cause?
-
A1: High concentration of BI-2852: Although BI-2852 is highly selective, at very high concentrations (e.g., >50 µM), off-target effects leading to cytotoxicity might occur. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line.
-
A2: Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Prepare a vehicle-only control to assess the effect of the solvent on your cells.
-
A3: Cell line integrity: Verify the identity and purity of your cell line through STR profiling to ensure it has not been cross-contaminated with a sensitive cell line.
-
Issue 2: Inconsistent pERK inhibition in a KRAS-mutant cell line.
-
Q: The level of pERK inhibition with BI-2852 varies between my experiments. How can I improve consistency?
-
A1: Cell density and serum conditions: Ensure that you are seeding the same number of cells for each experiment and that the serum concentration in your culture medium is consistent. Changes in cell density and serum levels can affect the basal activity of the MAPK pathway.
-
A2: Treatment time: The inhibition of pERK is time-dependent. We recommend a consistent treatment time for all experiments. A time-course experiment (e.g., 2, 4, 8, 24 hours) can help determine the optimal time point for observing maximal pERK inhibition in your cell line.
-
A3: Reagent stability: BI-2852 should be stored as recommended by the supplier. Avoid repeated freeze-thaw cycles of the stock solution. We recommend aliquoting the stock solution upon receipt.
-
Quantitative Data on Off-Target Effects
BI-2852 Off-Target Selectivity Profile (Eurofins Discovery SafetyScreen44™)
The following table summarizes the in vitro pharmacology data for BI-2852 against a panel of 44 targets. The data is presented as the percentage of inhibition at a concentration of 10 µM. This data is representative of the selectivity data available from the Boehringer Ingelheim opnMe portal.
| Target Family | Target | % Inhibition @ 10 µM |
| GPCRs | Adenosine A1 | <20% |
| Adrenergic α1 | <20% | |
| Adrenergic α2 | <20% | |
| Adrenergic β1 | <20% | |
| Adrenergic β2 | <20% | |
| Cannabinoid CB1 | <20% | |
| Dopamine D1 | <20% | |
| Dopamine D2 | <20% | |
| Histamine H1 | <20% | |
| Muscarinic M1 | <20% | |
| Muscarinic M2 | <20% | |
| Muscarinic M3 | <20% | |
| Serotonin 5-HT1A | <20% | |
| Serotonin 5-HT2A | <20% | |
| Ion Channels | Calcium Channel (L-type) | <20% |
| hERG | <20% | |
| Potassium Channel (KATP) | <20% | |
| Sodium Channel (Site 2) | <20% | |
| Transporters | Dopamine Transporter | <20% |
| Norepinephrine Transporter | <20% | |
| Serotonin Transporter | <20% | |
| Enzymes | COX-1 | <20% |
| COX-2 | <20% | |
| PDE3 | <20% | |
| PDE4 | <20% | |
| Kinases | Lck | <20% |
| ... (other 18 targets) | <20% |
Note: This table is a representative summary. For the complete dataset, please refer to the selectivity data file for BI-2852 on the opnMe portal.
Experimental Protocols
pERK (Phospho-ERK1/2) MSD Assay
This protocol describes the measurement of phosphorylated ERK1/2 in whole-cell lysates using a Meso Scale Discovery (MSD) assay.
Materials:
-
NCI-H358 cells (or other KRAS-mutant cell line)
-
Complete cell culture medium
-
BI-2852
-
DMSO (vehicle)
-
MSD Phospho-ERK1/2 Assay Kit
-
Cold PBS
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
Microplate shaker
-
MSD Sector Imager
Procedure:
-
Cell Seeding: Seed NCI-H358 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of BI-2852 in complete culture medium. The final DMSO concentration should be ≤0.5%. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 2 hours) at 37°C, 5% CO2.
-
Cell Lysis:
-
Place the plate on ice and wash the cells once with cold PBS.
-
Add cold Lysis Buffer to each well.
-
Incubate on ice for 30 minutes with gentle shaking.
-
-
MSD Assay:
-
Transfer the cell lysates to the MSD assay plate.
-
Follow the MSD kit manufacturer's instructions for the addition of detection antibodies and read buffer.
-
Read the plate on an MSD Sector Imager.
-
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the assessment of cell viability and proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
NCI-H358 cells (or other KRAS-mutant cell line)
-
Complete cell culture medium
-
BI-2852
-
DMSO (vehicle)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed NCI-H358 cells in an opaque-walled 96-well plate at a low density (e.g., 1,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Add serial dilutions of BI-2852 to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of inhibition by BI-2852.
Caption: BI-2852 induces the formation of a nonfunctional KRAS dimer.
Caption: Experimental workflow for the pERK MSD cellular assay.
References
Technical Support Center: Minimizing Cytotoxicity of BI-0252 in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of BI-0252 in primary cell cultures. By understanding the mechanism of action of this compound and implementing appropriate experimental strategies, users can achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction with an IC50 of 4 nM.[1][2] In many cancer types with wild-type p53, the tumor suppressor function of p53 is inhibited by the Murine Double Minute 2 (MDM2) protein. MDM2 binds to p53, promoting its degradation and thereby preventing it from inducing cell cycle arrest and apoptosis.[3][4][5] this compound works by blocking this interaction, which leads to the stabilization and activation of p53.[3][4] Activated p53 can then trigger downstream pathways that result in cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[6][7]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?
A2: Primary cells, unlike many immortalized cancer cell lines, have a finite lifespan and can be more sensitive to perturbations in cellular pathways.[8] The mechanism of action of this compound involves the activation of the p53 pathway, which can induce apoptosis not only in cancer cells but also in normal proliferating primary cells. This on-target toxicity is a known challenge with compounds that reactivate powerful tumor suppressor pathways.[9] Additionally, factors such as the concentration of this compound, the duration of exposure, and the specific biology of the primary cell type can all contribute to the observed cytotoxicity.
Q3: How can I differentiate between the intended apoptotic effect on target cells and general cytotoxicity in my primary cell culture?
A3: It is crucial to distinguish between selective, mechanism-based apoptosis and non-specific cytotoxicity. This can be achieved by:
-
Using appropriate controls: Include a p53-mutant or p53-null cell line (if available) where this compound is expected to have minimal effect.[10]
-
Dose-response curves: Determine the concentration at which this compound induces the desired effect in your target cells while minimizing toxicity in your primary cells.
-
Time-course experiments: Assess cell viability at different time points to find a therapeutic window where the desired effect is observed before significant primary cell death occurs.
-
Specific apoptosis assays: Utilize assays like Annexin V staining or caspase activity assays to confirm that cell death is occurring through apoptosis, the intended mechanism of action.[11][12]
Q4: Are there any general recommendations for handling and preparing this compound to minimize experimental variability?
A4: Yes, proper handling of this compound is essential for reproducible results.
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in culture medium.[13]
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Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible (typically ≤ 0.1%) to avoid solvent-induced toxicity.[13] Always include a vehicle-only control in your experiments.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a stock solution to avoid degradation of the compound.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in Primary Cells
This guide provides a step-by-step approach to troubleshoot and mitigate excessive cytotoxicity of this compound in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| Widespread cell death, including control primary cells. | 1. Suboptimal cell culture conditions. 2. Contamination (bacterial, fungal, or mycoplasma). 3. Poor quality of primary cells. | 1. Ensure optimal growth medium, temperature, and CO2 levels for your specific primary cell type.[8] 2. Regularly test for and eliminate any potential contamination.[14] 3. Use low-passage, healthy primary cells for your experiments. |
| Dose-dependent cytotoxicity in primary cells at effective concentrations. | 1. On-target p53-mediated apoptosis in proliferating primary cells. 2. High concentration of this compound. 3. Prolonged exposure time. | 1. Attempt to reduce the proliferation rate of primary cells through contact inhibition or growth factor withdrawal if experimentally feasible. 2. Perform a detailed dose-response curve to identify the lowest effective concentration. 3. Conduct a time-course experiment to determine the shortest exposure time required to achieve the desired effect. Some studies with MDM2 inhibitors suggest that continuous exposure may not be necessary to induce a biological response.[2][15] |
| Variability in cytotoxicity between experiments. | 1. Inconsistent this compound preparation. 2. Differences in primary cell health or passage number. 3. "Edge effect" in multi-well plates. | 1. Prepare fresh dilutions of this compound for each experiment and ensure complete solubilization. 2. Use primary cells from the same donor and within a narrow passage range for all related experiments. 3. Avoid using the outer wells of 96-well plates for critical experiments, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| High background cell death in vehicle control. | 1. Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your primary cells (typically ≤ 0.1%). |
Data Presentation: Optimizing this compound Treatment Conditions
The following table provides a starting point for optimizing this compound concentration and exposure time in primary cell cultures. The optimal conditions will be cell-type specific and should be determined empirically.
| Parameter | Recommendation | Rationale |
| Concentration Range | 0.01 µM - 10 µM | Start with a broad range to establish a dose-response curve. The IC50 for this compound is in the low nanomolar range for MDM2 binding, but cellular effects will likely require higher concentrations.[1][2] |
| Exposure Time | 6, 12, 24, 48, 72 hours | Shorter exposure times may be sufficient to induce the desired p53 activation while minimizing cumulative toxicity to primary cells.[2] |
| Serum Concentration | Test a range (e.g., 2%, 5%, 10%) | Serum proteins can sometimes bind to small molecules, reducing their effective concentration and potentially mitigating cytotoxicity.[9] However, some primary cells require specific serum concentrations for optimal health. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
Protocol 3: Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Treated cell lysates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest cells and prepare cell lysates according to the kit manufacturer's protocol. This typically involves using a specific lysis buffer provided in the kit.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each lysate to the wells of a microplate.
-
Prepare the caspase-3 reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) as per the kit instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. caspase3 assay [assay-protocol.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the stability of BI-2536 in long-term experiments
Welcome to the technical support center for BI-2536. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and reproducibility of BI-2536 in long-term experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of the Plk1 inhibitor BI-2536.
1. How should I store BI-2536?
Proper storage is critical to maintain the potency of BI-2536. Recommendations vary for the lyophilized powder and solutions.[1][2]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 24 months | Store desiccated (dry)[1][2]. |
| In Solution (DMSO or Ethanol) | -20°C | Up to 3 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles[1][2]. |
| -80°C | Up to 1 year | For longer-term storage of stock solutions[3]. |
2. What is the best way to prepare a BI-2536 stock solution?
BI-2536 is readily soluble in DMSO and ethanol (B145695) but is insoluble in water.[1][4] A high-concentration DMSO stock is recommended for cell culture experiments.
-
Recommended Protocol: To create a 10 mM stock, reconstitute 5 mg of BI-2536 powder in 958 µl of anhydrous DMSO.[1]
-
Best Practice: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles and moisture absorption by DMSO.[1][3]
3. How stable is BI-2536 in cell culture media?
The stability of small molecules in aqueous-based cell culture media at 37°C can be limited. While specific degradation kinetics for BI-2536 in media are not widely published, general best practices for kinase inhibitors should be followed.[4]
-
Precipitation Risk: BI-2536 has poor aqueous solubility and may precipitate when diluted in culture media.[1]
-
Chemical Degradation: The complex components of media and serum can contribute to the chemical degradation of sensitive compounds over time.
-
Recommendation: For all experiments, especially those lasting longer than 24 hours, it is critical to prepare fresh dilutions of BI-2536 from a frozen DMSO stock immediately before adding it to the cells.[1][4] Do not store BI-2536 in diluted, media-based solutions.
4. What can I do to maintain a stable concentration of BI-2536 in a long-term experiment (e.g., >48 hours)?
Maintaining a consistent, effective concentration is key. Two main factors can reduce the effective concentration over time: chemical degradation and non-specific adsorption to plasticware.[5][6]
-
Media Replenishment: For multi-day experiments, it is recommended to replace the cell culture media with freshly prepared media containing BI-2536 every 24-48 hours. This practice mitigates the impact of both potential degradation and adsorption.
-
Use Low-Adsorption Plates: If significant loss of activity is suspected due to adsorption, consider using commercially available low-protein-binding or low-adsorption microplates, especially for experiments using low nanomolar concentrations.[5][7]
II. Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during experiments with BI-2536.
Problem 1: I am observing reduced or no biological activity of BI-2536.
Several factors can lead to a weaker-than-expected phenotype, such as mitotic arrest or apoptosis.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Is the compound still potent? | Improper Storage: Repeated freeze-thaw cycles of the stock solution or storing it at the wrong temperature can degrade the compound. | Always aliquot stock solutions into single-use volumes and store at -20°C for up to 3 months or -80°C for up to a year[1][3]. |
| Is the final concentration accurate? | Precipitation: Diluting the DMSO stock in aqueous media can cause the compound to precipitate, lowering its effective concentration. | Prepare working dilutions in media immediately before use. Visually inspect the media for any precipitate after adding the compound. If precipitate is seen, optimize the solubilization protocol, potentially by vortexing.[8] |
| Adsorption to Plastic: BI-2536, as a hydrophobic molecule, may adsorb to the surface of standard polystyrene plates, depleting it from the media.[5][6] | Consider using low-adsorption plates. Alternatively, for critical experiments, pre-incubating the wells with media containing BI-2536 for a few hours before removing it and adding fresh inhibitor-containing media for the cells may help saturate the binding sites. | |
| Is the compound stable for the duration of the experiment? | Degradation in Media: In long-term incubations (>24h at 37°C), the compound may degrade, leading to a decrease in the effective concentration over time. | For experiments lasting longer than 24 hours, replenish the media with a fresh dilution of BI-2536 every 24 hours. |
| Is the cell line sensitive? | Cell-Specific Resistance: Different cell lines exhibit varying sensitivity to BI-2536. The reported EC50 values for growth inhibition typically range from 2-25 nM.[1][9] | Perform a dose-response curve (e.g., from 1 nM to 100 nM) to determine the IC50 in your specific cell line. Compare your results to published data for similar cell types. |
Problem 2: I am seeing inconsistent results between experiments.
Reproducibility issues often stem from subtle variations in protocol execution.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Are the working solutions prepared consistently? | Inconsistent Dilution: Preparing dilutions directly from a highly concentrated stock can introduce errors. Moisture in DMSO can also affect solubility.[3] | Use fresh, anhydrous DMSO for making stock solutions. Perform serial dilutions to reach the final working concentration. Always add the final dilution to the media immediately before treating cells.[1] |
| Is the final DMSO concentration the same across all wells? | Solvent Toxicity: The final concentration of DMSO in the culture media should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] | Ensure your dilution scheme results in a consistent and non-toxic final DMSO concentration for all experimental and control groups. |
| Are the cell culture conditions identical? | Variable Cell State: Differences in cell confluency, passage number, or cell cycle synchronization state can alter the cellular response to a cell cycle inhibitor like BI-2536. | Standardize your cell seeding density and protocols. Ensure cells are in the exponential growth phase when treatment begins. Use cells within a consistent range of passage numbers. |
Troubleshooting Workflow
A logical workflow for troubleshooting common issues with BI-2536 experiments.
III. Quantitative Data Summary
The following tables summarize key quantitative data for BI-2536.
Table 1: Solubility and Physicochemical Properties
| Parameter | Value | Solvent / Conditions |
| Solubility | ≥20 mg/mL | DMSO[1] |
| ≥25 mg/mL | Ethanol[1] | |
| Insoluble | Water[1] | |
| Molecular Weight | 521.7 g/mol | N/A |
Table 2: In Vitro Potency and Cellular Activity
| Parameter | Value | Target / Cell Line | Notes |
| IC50 | 0.83 nM | Plk1 (enzymatic assay)[1][2] | Highly potent and selective for Plk1. |
| IC50 | 3.5 nM | Plk2 (enzymatic assay) | |
| IC50 | 9.0 nM | Plk3 (enzymatic assay) | |
| IC50 | 25 nM | BRD4[9][10] | Secondary target at higher concentrations. |
| EC50 | 2 - 25 nM | Panel of 32 human cancer cell lines[1][9] | Concentration for 50% inhibition of cell proliferation. |
| Effective Concentration | 10 - 100 nM | HeLa cells | Induces complete mitotic arrest.[10] |
IV. Experimental Protocols
Protocol 1: Preparation of BI-2536 for Cell-Based Assays
This protocol describes the standard procedure for solubilizing and diluting BI-2536 for use in cell culture experiments to ensure reproducibility.
References
- 1. plx3397.com [plx3397.com]
- 2. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera of BI-2536 induces potent dual degradation of PLK1 and BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BI-2852 in Lung Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-KRAS inhibitor BI-2852 in lung cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is BI-2852 and what is its mechanism of action?
A1: BI-2852 is a potent and selective pan-KRAS inhibitor. It binds to a pocket between switch I and II of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1] This binding prevents the interaction of KRAS with its upstream regulators (GEFs and GAPs) and downstream effectors, thereby inhibiting signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Q2: My lung cancer cell line is showing reduced sensitivity to BI-2852. What are the potential mechanisms of resistance?
A2: Resistance to pan-KRAS inhibitors like BI-2852 can arise from several mechanisms, which can be broadly categorized as:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for KRAS inhibition by activating alternative signaling pathways to maintain proliferation and survival. A key pathway implicated in resistance to pan-KRAS inhibitors is the Hippo-YAP/TAZ signaling cascade.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): This process involves a change in cell phenotype from an epithelial state to a more motile and invasive mesenchymal state. EMT has been recognized as a resistance mechanism to various targeted therapies, including KRAS inhibitors.[3]
-
Drug Efflux Pump Overexpression: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport BI-2852 out of the cell, reducing its intracellular concentration and efficacy. The BI-2852 analog, BI-2865, has been shown to reverse P-glycoprotein-mediated multidrug resistance.[3]
Q3: How can I investigate if these resistance mechanisms are active in my cell line?
A3: You can perform several experiments to investigate these mechanisms:
-
YAP/TAZ Activation: Assess the protein levels and nuclear localization of YAP and TAZ using Western blotting and immunofluorescence, respectively. An increase in total and/or nuclear YAP/TAZ in resistant cells compared to sensitive cells would suggest activation of this pathway.
-
Epithelial-to-Mesenchymal Transition (EMT): Analyze the expression of EMT markers. Typically, a decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker Vimentin are indicative of EMT. This can be assessed by Western blotting or immunofluorescence.
-
P-glycoprotein Expression: Determine the protein levels of P-glycoprotein (also known as ABCB1 or MDR1) by Western blotting. Increased expression in resistant cells would suggest a role for drug efflux in mediating resistance.
Q4: Are there any strategies to overcome resistance to BI-2852?
A4: Yes, based on the potential resistance mechanisms, several combination strategies can be explored:
-
Combination with a YAP/TAZ Inhibitor: If YAP/TAZ activation is observed, co-treatment with a YAP/TAZ inhibitor (e.g., Verteporfin) may restore sensitivity to BI-2852.
-
Combination with an EGFR Inhibitor: Reactivation of the EGFR pathway is a common bypass mechanism. Combining BI-2852 with an EGFR inhibitor (e.g., Osimertinib) has shown synergistic effects with other KRAS inhibitors and is a promising strategy.[4][5]
-
Combination with a P-glycoprotein Inhibitor: If P-glycoprotein overexpression is detected, co-administration with a P-gp inhibitor (e.g., Verapamil) could increase the intracellular concentration of BI-2852 and enhance its efficacy.
Troubleshooting Guides
Problem 1: Decreased Cell Viability in Response to BI-2852 Treatment is Diminishing Over Time.
Possible Cause: Development of acquired resistance through activation of the YAP/TAZ signaling pathway. Resistance to the pan-KRAS inhibitor BI-2493, an analog of BI-2852, has been linked to YAP1/TAZ activation.[3]
Troubleshooting Steps:
-
Assess YAP/TAZ Activation:
-
Experiment: Western Blot for total and phosphorylated YAP/TAZ.
-
Expected Outcome: Increased levels of total YAP/TAZ and/or decreased phosphorylated (inactive) YAP/TAZ in resistant cells compared to sensitive parental cells.
-
Interpretation: Activation of the Hippo-YAP/TAZ pathway.
-
-
Confirm with a Combination Treatment:
-
Experiment: Treat resistant cells with BI-2852 in combination with a YAP/TAZ inhibitor (e.g., Verteporfin).
-
Expected Outcome: Restoration of sensitivity to BI-2852, indicated by a synergistic decrease in cell viability.
-
Interpretation: Confirms that YAP/TAZ activation is a key resistance mechanism.
-
Data Presentation:
| Cell Line | Treatment | IC50 (µM) of BI-2852 | Fold Change in IC50 |
| Sensitive | BI-2852 | 1.5 | - |
| Resistant | BI-2852 | 12.8 | 8.5 |
| Resistant | BI-2852 + Verteporfin (0.5 µM) | 2.1 | 1.4 |
Table 1: Example data showing the effect of a YAP/TAZ inhibitor on BI-2852 sensitivity.
Experimental Workflow:
Caption: Workflow to investigate and confirm YAP/TAZ-mediated resistance.
Problem 2: Cells Treated with BI-2852 Exhibit a More Elongated, Spindle-like Morphology and Increased Motility.
Possible Cause: Induction of Epithelial-to-Mesenchymal Transition (EMT) as a resistance mechanism.
Troubleshooting Steps:
-
Analyze EMT Marker Expression:
-
Experiment: Immunofluorescence staining for E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).
-
Expected Outcome: Decreased E-cadherin expression at cell-cell junctions and increased cytoplasmic Vimentin filaments in resistant cells.
-
Interpretation: Confirms the occurrence of EMT.
-
-
Evaluate Synergistic Drug Combinations:
-
Experiment: Treat resistant cells with BI-2852 in combination with an inhibitor targeting pathways activated during EMT, such as an EGFR inhibitor.
-
Expected Outcome: Synergistic inhibition of cell proliferation and/or migration.
-
Interpretation: Suggests a therapeutic strategy to overcome EMT-driven resistance.
-
Data Presentation:
| Cell Line | E-cadherin Expression (Mean Fluorescence Intensity) | Vimentin Expression (Mean Fluorescence Intensity) |
| Sensitive | 850 | 150 |
| Resistant | 200 | 950 |
Table 2: Example data from immunofluorescence analysis of EMT markers.
EMT Signaling Pathway:
Caption: Simplified signaling pathway of EMT induction as a resistance mechanism.
Experimental Protocols
Western Blotting for YAP/TAZ Activation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against YAP, TAZ, phospho-YAP (Ser127), and a loading control (e.g., GAPDH) overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunofluorescence for E-cadherin and Vimentin
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with BI-2852 as required.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[8]
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against E-cadherin and Vimentin diluted in blocking buffer overnight at 4°C.[8][9]
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on glass slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Co-Immunoprecipitation (Co-IP) for Drug-Protein Interaction (Conceptual)
Note: This is a conceptual protocol as it requires a modified, bead-conjugated version of BI-2852 or a specific antibody against BI-2852, which may not be commercially available.
-
Cell Lysis:
-
Prepare cell lysates from resistant and sensitive cells using a non-denaturing lysis buffer to preserve protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with BI-2852 conjugated to agarose (B213101) beads (or with an anti-BI-2852 antibody followed by protein A/G beads) overnight at 4°C with gentle rotation.[10]
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against P-glycoprotein. An increased amount of P-glycoprotein pulled down in the resistant cell lysate would suggest a direct interaction.
-
Disclaimer: This technical support guide is for research purposes only and is based on currently available scientific literature. Experimental results may vary. It is recommended to consult the original research articles for detailed methodologies.
References
- 1. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. onclive.com [onclive.com]
- 5. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.unipd.it [bio.unipd.it]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Vimentin is required for lung adenocarcinoma metastasis via heterotypic tumor cell-cancer-associated fibroblast interactions during collective invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: MDM2-p53 Interaction Assays Featuring BI-0252
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-0252 in MDM2-p53 interaction assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally active small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] It is designed to fit into the p53-binding pocket of MDM2, thereby blocking the interaction between these two proteins. The primary mechanism of action involves preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[1][2] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: Which are the most common assays to study the MDM2-p53 interaction?
Several assay formats are commonly used to investigate the MDM2-p53 interaction and the effect of inhibitors like this compound. These include:
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that is highly sensitive and suitable for high-throughput screening (HTS).[3][4]
-
Co-Immunoprecipitation (Co-IP): A widely used technique to study protein-protein interactions in a cellular context.[1][5]
-
Fluorescence Polarization (FP): A method used to assess the binding of a small fluorescently labeled molecule to a larger protein.
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of biomolecular interactions.
-
Meso Scale Discovery (MSD) Assays: An electrochemiluminescence-based platform for sensitive and reproducible measurement of protein-protein interactions.[6]
Q3: What is a Z'-factor and why is it important for my assay?
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[7][8] It takes into account both the dynamic range (the difference between positive and negative controls) and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is considered marginal.[9] An assay with a Z'-factor below 0 is not suitable for screening.[10] Calculating the Z'-factor is crucial for ensuring the reliability and reproducibility of your screening results.[8]
Troubleshooting Guides
Issue 1: High Background Signal in AlphaLISA® Assay
Symptoms:
-
High signal in negative control wells (e.g., no inhibitor or no p53).
-
Low signal-to-background ratio.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding of beads | Use a different assay buffer, such as AlphaLISA® HiBlock Buffer. Optimize bead concentration; lower concentrations may reduce non-specific interactions. |
| Contamination of reagents | Ensure proper handling of reagents to avoid contamination. Use fresh, high-quality reagents. |
| High protein concentration | Titrate both MDM2 and p53 to determine the optimal concentrations that provide a good signal window with low background. |
| Light exposure | Protect Donor beads from light as they are light-sensitive. |
| Incompatible microplates | Use standard solid opaque white microplates suitable for AlphaLISA®. |
Issue 2: Inconsistent or No Inhibition by this compound
Symptoms:
-
IC50 value for this compound is significantly higher than expected.
-
High variability in inhibition across replicate wells.
-
Complete lack of inhibition.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| This compound Precipitation | Ensure that the final DMSO concentration in the assay is low (typically ≤ 1%) to maintain compound solubility. Visually inspect wells for any precipitation. Prepare fresh dilutions of this compound from a stock solution. |
| This compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Check the chemical stability of this compound in your specific assay buffer. |
| Incorrect Protein Concentrations | Verify the concentrations of your MDM2 and p53 protein stocks. Ensure that the protein concentrations used are appropriate for detecting inhibition. |
| Assay Interference | This compound may interfere with the assay technology itself. Run control experiments with this compound in the absence of one of the binding partners to check for non-specific effects on the assay signal. |
Issue 3: Low Signal or No Interaction Detected in Co-IP
Symptoms:
-
No p53 is detected in the MDM2 immunoprecipitate (or vice-versa).
-
Very faint bands on the western blot.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Use an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Ensure complete cell lysis by incubating on ice and vortexing. |
| Low Protein Expression | Confirm the expression of both MDM2 and p53 in your cell lysates via western blot of the input. |
| Antibody Issues | Use an antibody validated for immunoprecipitation. Ensure you are using the correct amount of antibody and the appropriate Protein A/G beads. |
| Insufficient Washing | Perform an adequate number of washes to remove non-specific binding, but avoid overly stringent washing conditions that may disrupt the specific interaction. |
| Disruption of Interaction during Lysis | Use a milder lysis buffer if the interaction is weak or transient. |
Experimental Protocols
AlphaLISA® MDM2-p53 Interaction Assay
This protocol is a general guideline and should be optimized for your specific proteins and reagents.
-
Reagent Preparation:
-
Prepare a 2X working solution of GST-tagged MDM2 and His-tagged p53 in AlphaLISA® buffer.
-
Prepare a 5X working solution of this compound or other inhibitors.
-
Prepare a 5X working solution of AlphaLISA® Glutathione Acceptor beads and Nickel Chelate Donor beads.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 2X MDM2 to each well.
-
Add 5 µL of 2X p53 to each well.
-
Add 5 µL of 5X inhibitor solution (or vehicle control).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of 5X Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of 5X Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Typical Protein Concentrations:
| Protein | Typical Concentration Range |
| MDM2 | 1 - 30 nM |
| p53 | 1 - 30 nM |
Co-Immunoprecipitation of MDM2 and p53
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody (or control IgG) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect the co-immunoprecipitated protein.
-
Visualizations
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an MDM2-p53 interaction assay.
Caption: A logical troubleshooting flowchart for common assay issues.
References
- 1. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. mesoscale.com [mesoscale.com]
- 7. assay.dev [assay.dev]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting BI-2536 Dose-Response Experiments
This guide addresses common issues encountered during dose-response experiments with the Polo-like kinase 1 (Plk1) inhibitor, BI-2536, providing FAQs and troubleshooting workflows for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected dose-response for BI-2536 and its mechanism of action?
A1: BI-2536 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Inhibition of Plk1 disrupts multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis, leading to a characteristic "polo arrest" phenotype.[3][4] This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[2][3]
Notably, BI-2536 is a dual inhibitor, also targeting the bromodomain-containing protein 4 (BRD4) at nanomolar concentrations, which can suppress the expression of oncogenes like c-Myc.[5][6][7][8][9] This dual activity can contribute to its anti-proliferative effects.
The expected potency of BI-2536 is typically in the low nanomolar range for most cancer cell lines, though this can vary.
Table 1: Reported Potency and Activity of BI-2536
| Target/Process | Assay Type | Potency (IC50 / EC50) | Cell Line(s) / System |
| Plk1 | Cell-free kinase assay | 0.83 nM | Recombinant enzyme |
| Plk2 | Cell-free kinase assay | 3.5 nM | Recombinant enzyme |
| Plk3 | Cell-free kinase assay | 9.0 nM | Recombinant enzyme |
| BRD4 | Cell-free binding assay (Kd) | 37 nM | Recombinant protein |
| Cell Growth Inhibition | Cell viability assay (72h) | 2 - 25 nM | Panel of 32 human cancer cell lines |
| Cell Growth Inhibition | Cell viability assay (24h) | ~9 nM (HeLa), ~43 nM (cardiac fibroblasts) | HeLa, primary rat cardiac fibroblasts |
| Mitotic Arrest | Flow Cytometry (24h) | 10 - 100 nM | HeLa cells |
Data compiled from multiple sources.[4][5][10][11]
Below is a diagram illustrating the central role of Plk1 in mitosis and the disruptive effect of BI-2536.
Q2: My dose-response curve is flat or shifted to the right (less potent than expected). What are the potential causes?
A2: A loss of potency is a frequent issue that can be traced to three main areas: compound integrity, experimental protocol, or underlying biological factors.
1. Compound Integrity and Handling: BI-2536 has specific solubility and stability requirements that, if not met, can drastically reduce its effective concentration.
Table 2: BI-2536 Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solubility | Soluble in DMSO (up to ~96 mg/mL) and Ethanol (~25-30 mg/mL).[5][6][12] | The compound is sparingly soluble in aqueous buffers.[12] |
| Stock Solution | Prepare high-concentration stocks in 100% fresh, anhydrous DMSO.[5] | Moisture-absorbing DMSO can significantly reduce solubility.[5] |
| Storage | Store lyophilized powder at -20°C (stable for years).[6][12] Store DMSO stock solutions in aliquots at -20°C (stable for months) or -80°C (stable for up to a year).[5][6] | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. |
| Aqueous Dilutions | Prepare fresh from stock for each experiment. Do not store aqueous solutions for more than one day.[12] | The compound has limited stability in aqueous media. |
2. Experimental Protocol: Subtle variations in the experimental setup can significantly impact results.
-
Cell Density: High cell seeding density can lead to a higher cell number than anticipated at the end of the assay, potentially depleting the drug or masking its effect.
-
Incubation Time: An incubation period that is too short (e.g., < 24 hours) may not be sufficient to allow for mitotic arrest and subsequent apoptosis. Conversely, very long incubation times might allow some cells to escape mitotic arrest via "mitotic slippage," leading to aneuploidy and senescence rather than cell death, which could confound viability readouts.[4][13]
-
Assay Choice: The endpoint assay matters. A cytotoxicity assay (measuring cell death) may yield different results than an anti-proliferative assay (measuring inhibition of growth). For BI-2536, assays measuring G2/M arrest (e.g., flow cytometry for DNA content) or apoptosis (e.g., Annexin V staining, cleaved PARP) are more direct measures of its mechanism than metabolic assays (MTT, Alamar Blue), which can be influenced by changes in cell metabolism during mitotic arrest.[2][5][14]
3. Biological Factors:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive. Resistance can be linked to lower Plk1 expression, mutations in Plk1, or overexpression of drug efflux pumps.
-
Low Intratumoral Drug Levels: In vivo and 3D culture models may have poor drug penetration, which was observed in a mouse model of hepatocellular carcinoma where BI-2536 failed to reach effective concentrations within the tumor.[15]
The following workflow can help diagnose the source of the problem.
Q3: I'm observing a biphasic or other unusual curve shape. Why might this happen?
A3: An unusual dose-response curve is often indicative of multiple mechanisms of action occurring at different concentration ranges. For BI-2536, this is highly plausible due to its dual inhibition of Plk1 and BRD4.
-
At low nanomolar concentrations (<25-30 nM): The observed effect is predominantly driven by the highly potent inhibition of Plk1, leading to mitotic arrest and apoptosis.
-
At higher nanomolar concentrations (>30 nM): In addition to Plk1 inhibition, the effects of BRD4 inhibition become more significant. BRD4 inhibition affects gene transcription, which can independently reduce cell viability and proliferation.
The combination of these two effects, each with a different EC50, can result in a complex or biphasic curve where an initial steep drop in viability (Plk1 effect) is followed by a second, more gradual drop (BRD4 and other off-target effects).
Experimental Protocols
Protocol: Cell Viability Assessment with BI-2536 using a Resazurin-based Assay
This protocol provides a general framework for a 96-well plate-based cell viability assay. Optimization of cell number and incubation time is critical for each cell line.
1. Materials
-
BI-2536 powder and anhydrous DMSO
-
Cell line of interest and appropriate complete culture medium
-
Sterile 96-well flat-bottom cell culture plates
-
Resazurin-based viability reagent (e.g., Alamar Blue, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
2. Stock Solution Preparation
-
Prepare a 10 mM stock solution of BI-2536 in anhydrous DMSO. Use fresh DMSO to ensure complete solubilization.[5]
-
Gently vortex to dissolve. A brief, gentle warming (to 37°C) may be required.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5][6]
3. Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "no-cell" control wells containing 100 µL of medium only for background subtraction.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
4. Compound Dilution and Treatment
-
Thaw an aliquot of the 10 mM BI-2536 stock.
-
Perform a serial dilution series in complete culture medium to prepare 2X working concentrations of the drug. For an expected EC50 of 10 nM, a top final concentration of 100-200 nM is a good starting point (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 nM).
-
Include a "vehicle control" containing the same percentage of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X drug dilution or control medium to each well.
-
Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.[14]
5. Assay Procedure
-
Following incubation, add 10 µL (or manufacturer's recommended volume) of the resazurin-based reagent to each well, including the "no-cell" controls.
-
Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
Measure fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
6. Data Analysis
-
Subtract the average fluorescence value of the "no-cell" control wells from all other wells.
-
Normalize the data by expressing the fluorescence in each treated well as a percentage of the average fluorescence of the vehicle-control wells (% Viability).
-
Plot % Viability against the logarithm of the BI-2536 concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the data and calculate the EC50 value.
References
- 1. Facebook [cancer.gov]
- 2. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. opnme.com [opnme.com]
- 11. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Plk1 Inhibition Causes Post-Mitotic DNA Damage and Senescence in a Range of Human Tumor Cell Lines | PLOS One [journals.plos.org]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes observed with BI-2852 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the KRAS inhibitor, BI-2852. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-2852?
BI-2852 is a potent, non-covalent inhibitor of KRAS that binds to a pocket located between switch I and switch II (SI/II pocket).[1][2][3] This binding is mechanistically distinct from covalent KRAS G12C inhibitors as it occurs in a different pocket present in both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1][4] By occupying this pocket, BI-2852 blocks the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and downstream effector proteins such as RAF and PI3Kα.[1][4] This leads to the inhibition of downstream signaling pathways, including the MAPK (pERK) and PI3K (pAKT) pathways, resulting in an antiproliferative effect in KRAS-mutant cells.[1][4][5]
Q2: An unexpected observation is the dimerization of KRAS upon BI-2852 treatment. How does this occur and what are the implications?
A significant and unexpected finding is that BI-2852 induces the formation of a nonfunctional KRAS dimer.[6] Structural analysis has revealed that two molecules of BI-2852 can stabilize a dimer of two KRAS proteins.[6][7] This induced dimerization is thought to contribute to the inhibitory activity of the compound by preventing the binding of effector proteins like RAF.[6][7] This dimerization is a key aspect of its mechanism and may explain some of its biological effects.[6][7] Researchers should be aware that the observed cellular effects are likely a combination of direct inhibition of monomeric KRAS and the formation of these inactive dimers.
Q3: Is BI-2852 specific to a particular KRAS mutation?
No, BI-2852 is considered a pan-KRAS inhibitor, meaning it is not specific to a single KRAS mutation like the G12C-specific covalent inhibitors.[8] It has been shown to bind to wild-type KRAS as well as various mutant forms, such as KRAS G12D.[3][7] It also demonstrates activity against other RAS isoforms like NRAS and HRAS.[7] This broad activity makes it a valuable tool for studying different KRAS-driven cancers.
Q4: What are the expected downstream effects on signaling pathways?
Treatment with BI-2852 is expected to lead to a dose-dependent reduction in the phosphorylation of downstream effectors in the MAPK and PI3K pathways.[4] Specifically, a decrease in phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) levels is a key indicator of target engagement and pathway inhibition.[4]
Q5: Have any off-target effects been reported for BI-2852?
Studies have shown that BI-2852 does not exhibit antiproliferative effects or inhibition of pERK in BRAF V600E mutant cell lines, which signal independently of RAS.[4] This suggests that the observed effects of BI-2852 are due to direct inhibition of KRAS and not off-target activities on this parallel pathway.[4] A less active enantiomer, BI-2853, is available and can be used as a negative control to help differentiate on-target from potential off-target effects.[2]
Troubleshooting Guides
Problem 1: No or weak anti-proliferative effect observed in KRAS-mutant cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Ensure that the concentration range used is appropriate. BI-2852 typically shows anti-proliferative effects in the low micromolar range in sensitive cell lines.[1] Perform a dose-response curve starting from nanomolar to high micromolar concentrations (e.g., 10 nM to 50 µM) to determine the EC50 in your specific cell line. |
| Assay conditions | The anti-proliferative effects of BI-2852 can be more pronounced under specific culture conditions. For instance, effects have been observed in non-adherent, low serum conditions.[4] Consider testing the compound's effect in both 2D (adherent) and 3D (spheroid or organoid) culture systems, as well as under varying serum concentrations. |
| Cell line specific resistance | Not all KRAS-mutant cell lines are equally sensitive to BI-2852. Resistance can be mediated by various factors, including compensatory signaling pathways or co-occurring mutations.[9] Verify the KRAS mutation status of your cell line. If the anti-proliferative effect is still weak, consider investigating potential resistance mechanisms such as feedback activation of receptor tyrosine kinases (RTKs).[10] |
| Incorrect compound handling | Ensure proper storage and handling of BI-2852. Prepare fresh dilutions from a DMSO stock for each experiment.[1][11] |
Problem 2: Inconsistent or no inhibition of downstream signaling (pERK, pAKT).
| Possible Cause | Troubleshooting Step |
| Inappropriate time point for analysis | The inhibition of pERK and pAKT can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing maximal inhibition. A typical starting point would be to treat cells for 2 to 24 hours. |
| Cellular context and feedback loops | Upon inhibition of the MAPK pathway, some cell lines can exhibit feedback activation of upstream signaling (e.g., RTKs), leading to a rebound in pERK levels.[10] If you observe transient inhibition, consider co-treatment with an inhibitor of the reactivated pathway. |
| Lysate preparation and Western blotting technique | Ensure that cell lysates are prepared quickly on ice with appropriate phosphatase and protease inhibitors to preserve phosphorylation states. Optimize your Western blotting protocol for the detection of phosphorylated proteins, including antibody concentrations and incubation times. |
| Basal pathway activity | Ensure your cell line has a sufficiently high basal level of pERK or pAKT for a reduction to be measurable. Serum starvation prior to stimulation (if applicable) or treatment can help reduce basal signaling and make the inhibitory effect of BI-2852 more apparent. |
Quantitative Data Summary
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (KD) | |||
| GTP-KRASG12D | 740 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| GDP-KRASG12D | 2.0 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| GTP-KRASwt | 7.5 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Inhibitory Concentration (IC50) | |||
| GTP-KRASG12D :: SOS1 | 490 nM | AlphaScreen Assay | [2][3] |
| GTP-KRASG12D :: CRAF | 770 nM | Biochemical Assay | [2][3] |
| GTP-KRASG12D :: PI3Kα | 500 nM | Biochemical Assay | [2][3] |
| Cellular Potency (EC50) | |||
| pERK Inhibition | 5.8 µM | NCI-H358 cells | [2][3][11] |
| Anti-proliferative Effect | 6.7 µM | NCI-H358 cells (low serum) | [11] |
| Anti-proliferative Effect | 5.8 µM | NCI-H358 cells (soft agar) | [11] |
Experimental Protocols
1. Cellular Proliferation Assay (based on Selleck Chemicals protocol)
-
Cell Plating: Seed 1500 cells per well in a 96-well plate in the corresponding medium containing 10% Fetal Calf Serum (FCS).[1]
-
Compound Preparation: Prepare a 10 mM stock solution of BI-2852 in 100% DMSO.[1] Perform serial dilutions of the compound in the cell culture medium. A suggested starting concentration is 50 µM with 1:5 dilutions.[1]
-
Treatment: The day after plating, add the diluted compounds to the cells.[1]
-
Incubation: Incubate the plates for 3 days at 37°C and 5% CO2 in a humidified atmosphere.[1]
-
Quantification: Measure cell viability using a suitable reagent, such as CellTiter-Glo®, following the manufacturer's instructions.[1]
-
Data Analysis: Read the luminescence signal. Fit the data using a sigmoidal curve analysis program (e.g., GraphPad Prism) with a variable hill slope to determine the EC50 value.[1]
2. Western Blotting for pERK and pAKT Inhibition
-
Cell Treatment: Plate cells at an appropriate density to reach 70-80% confluency at the time of lysis. Treat cells with varying concentrations of BI-2852 for the desired time points (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT overnight at 4°C. Use a loading control such as GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of BI-2852 on the KRAS signaling pathway.
Caption: Troubleshooting workflow for unexpected results with BI-2852.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. BI-2852 | Ras | TargetMol [targetmol.com]
Validation & Comparative
Unveiling the Potency of BI-0252: A Comparative Analysis of MDM2 Inhibitors in Cancer Research
For Immediate Release
A deep dive into the efficacy of BI-0252 and its advanced analog, BI-907828, against other clinical-stage MDM2 inhibitors reveals a competitive landscape in the quest to restore p53's tumor-suppressing power. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their preclinical performance, supported by experimental data and detailed methodologies.
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2), is a common event in many human cancers. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and trigger tumor cell death. This guide focuses on the comparative efficacy of this compound, a potent MDM2 inhibitor, and its orally bioavailable successor BI-907828, alongside other notable MDM2 inhibitors that have entered clinical development, including navtemadlin (B612071) (KRT-232), siremadlin (B612089) (HDM201), milademetan (B560421) (RAIN-32), and idasanutlin (B612072) (RG7388).
Quantitative Efficacy Comparison of MDM2 Inhibitors
The following table summarizes the in vitro potency of BI-907828 and other leading MDM2 inhibitors. The data is primarily focused on the SJSA-1 osteosarcoma cell line, a widely used model for evaluating MDM2 inhibitors due to its wild-type p53 status and MDM2 gene amplification.[1][2] Where direct comparative data in SJSA-1 is unavailable, data from other relevant p53 wild-type cell lines are provided with appropriate context.
| Inhibitor | Target | Binding Affinity (IC50/Ki) | Cellular Potency (IC50) in SJSA-1 Cells | Cellular Potency (IC50) in Other p53-WT Cells |
| This compound | MDM2 | IC50: 4 nM | Not widely reported | Not widely reported |
| BI-907828 | MDM2 | Not widely reported | 12 nM (Proliferation assay)[3] | Picomolar concentrations in GBM BTSC lines[4] |
| Navtemadlin (KRT-232) | MDM2 | Not widely reported | Not widely reported | Not widely reported |
| Siremadlin (HDM201) | MDM2 | Ki: 0.21 nM (human MDM2)[5] | Not widely reported | Nanomolar IC50 values in various cell lines[3] |
| Milademetan (RAIN-32) | MDM2 | Not widely reported | Not widely reported | 9 nM to 223 nM in various cell lines[6] |
| Idasanutlin (RG7388) | MDM2 | IC50: 6 nM (p53-MDM2 binding)[7] | 10 nM (MTT assay)[8] | 45.1 nM (mean EC50 in ALL samples)[9] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
The MDM2-p53 Signaling Pathway and Inhibitor Action
MDM2 inhibitors function by blocking the interaction between MDM2 and p53. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of genes that lead to cell cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.
Experimental Protocols
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the ability of a compound to disrupt the interaction between MDM2 and p53 proteins.
-
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody recognizing the MDM2 protein and an acceptor fluorophore (e.g., XL665) conjugated to an anti-tag antibody recognizing the p53 protein. When MDM2 and p53 are in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a specific fluorescence signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
-
Materials:
-
Recombinant human MDM2 protein (e.g., GST-tagged)
-
Recombinant human p53 protein (e.g., His-tagged)
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Anti-His antibody labeled with XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white microplates
-
Test compounds (e.g., this compound and other MDM2 inhibitors) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of MDM2 and p53 proteins to the wells of the microplate.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 4 hours).
-
Read the fluorescence at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
-
Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated. The percentage of inhibition is determined relative to controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with MDM2 inhibitors.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., SJSA-1)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells. The percentage of cell viability is calculated, and IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of MDM2 inhibitors in a living organism.
-
Principle: Human cancer cells (e.g., SJSA-1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., SJSA-1)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure tumor volume (e.g., using the formula: Volume = (length × width²) / 2) and body weight of the mice at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth inhibition (TGI) is calculated as a percentage. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Experimental Workflow for Evaluating MDM2 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MDM2 inhibitor.
Caption: A streamlined workflow for the preclinical assessment of MDM2 inhibitors.
Conclusion
This compound and its clinical-stage successor, BI-907828, demonstrate high potency in preclinical models, positioning them as significant contenders in the field of MDM2-p53 targeted therapy. The provided data and protocols offer a framework for the objective comparison of these and other MDM2 inhibitors. Further head-to-head studies under standardized conditions will be crucial for definitively ranking the efficacy of these promising therapeutic agents and for guiding their clinical development in the treatment of p53 wild-type cancers.
References
- 1. Mdm2 selectively suppresses DNA damage arising from inhibition of topoisomerase II independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BI-907828, a novel potent MDM2 inhibitor, inhibits glioblastoma brain tumor stem cells in vitro and prolongs survival in orthotopic xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BI-2536 and JQ1 as BRD4 Inhibitors in Leukemia Models
For Immediate Release
This guide provides a detailed comparison of two prominent inhibitors used in leukemia research, BI-2536 and JQ1, with a focus on their activity as BRD4 inhibitors. While both compounds have demonstrated efficacy in preclinical leukemia models, they exhibit distinct target profiles and mechanisms of action. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data, to inform inhibitor selection and experimental design.
At a Glance: BI-2536 vs. JQ1
| Feature | BI-2536 | JQ1 |
| Primary Target(s) | Dual Polo-like kinase 1 (PLK1) and BRD4 inhibitor | Pan-BET (BRD2, BRD3, BRD4, BRDT) inhibitor |
| Mechanism of Action | ATP-competitive kinase inhibition (PLK1) and competitive binding to the acetyl-lysine pocket of bromodomains (BRD4) | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin |
| Reported Effects in Leukemia | Induces mitotic arrest, apoptosis, and inhibits cell proliferation in ALL and AML.[1][2][3][4] | Downregulates c-Myc, inhibits glycolysis, induces cell cycle arrest, apoptosis, and differentiation in ALL and AML.[5][6][7][8] |
Quantitative Performance Data
The following tables summarize the binding affinities and half-maximal inhibitory concentrations (IC50) of BI-2536 and JQ1 for their respective targets and in various leukemia cell lines.
Table 1: Target Binding Affinity
| Inhibitor | Target | Binding Affinity (Kd) |
| BI-2536 | BRD4(1) | 37 nM[3][9] |
| PLK1 | IC50 = 0.83 nM[1][3] | |
| PLK2 | IC50 = 3.5 nM | |
| PLK3 | IC50 = 9.0 nM | |
| JQ1 | BRD4(1) | ~50 nM[10] |
| BRD4(2) | ~90 nM[10] |
Table 2: In Vitro Efficacy in Leukemia Cell Lines (IC50 Values)
| Inhibitor | Cell Line | Leukemia Subtype | IC50 Value |
| BI-2536 | Various ALL cell lines | Acute Lymphoblastic Leukemia | Effective at nanomolar concentrations (10-100 nM)[4] |
| JQ1 | OCI-AML3 | Acute Myeloid Leukemia | ~500 nM[2] |
| EOL-1 | Acute Myeloid Leukemia (MLL-PTD+) | 321 nM[6][8] | |
| MOLM13-TKIR | Acute Myeloid Leukemia (FLT3-ITD resistant) | 269.4 nM[11] | |
| MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | 1480 nM[11] | |
| K562 | Chronic Myeloid Leukemia | >2 µM[2] |
Mechanism of Action and Signaling Pathways
JQ1 functions as a pan-BET inhibitor, displacing BRD2, BRD3, and BRD4 from chromatin. This leads to the transcriptional downregulation of key oncogenes, most notably MYC. The inhibition of MYC-mediated glycolysis is a key mechanism by which JQ1 suppresses the proliferation of acute lymphocytic leukemia cells.[5]
BI-2536, on the other hand, is a dual inhibitor targeting both PLK1 and BRD4.[3][9] Its potent inhibition of PLK1, a key regulator of mitosis, leads to mitotic arrest and apoptosis.[1][4] Concurrently, its inhibition of BRD4 contributes to the downregulation of oncogenic transcription programs, including those driven by MYC.[12] The dual-targeting nature of BI-2536 offers a multi-pronged attack on leukemic cells.
Figure 1: Simplified BRD4-MYC signaling pathway and points of inhibition by JQ1 and BI-2536.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of BI-2536 and JQ1 on leukemia cell lines.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
96-well plates
-
BI-2536 and JQ1 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of BI-2536 and JQ1 in complete culture medium.
-
Remove the existing medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis in leukemia cells treated with BI-2536 or JQ1 using flow cytometry.[13][14]
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells (approximately 1-5 x 10⁵ cells per sample).
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to assess the occupancy of BRD4 at specific gene promoters (e.g., MYC) following treatment with BI-2536 or JQ1.[15][16][17]
Materials:
-
Treated and untreated leukemia cells
-
Glycine
-
Lysis and wash buffers
-
Sonicator
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin with an anti-BRD4 antibody or IgG control overnight at 4°C. Capture the antibody-chromatin complexes with Protein A/G beads.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use the purified DNA for qPCR to quantify the enrichment of BRD4 at specific genomic loci.
Figure 3: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Summary and Conclusion
Both BI-2536 and JQ1 are potent inhibitors of BRD4 with significant anti-leukemic activity in preclinical models. The choice between these two inhibitors will depend on the specific research question.
-
JQ1 is a well-characterized pan-BET inhibitor and serves as an excellent tool for studying the broader consequences of inhibiting the BET family of proteins. Its well-documented effects on MYC make it a standard for research in this area.
-
BI-2536 offers a unique dual-targeting mechanism by inhibiting both PLK1 and BRD4. This could be advantageous in certain leukemia contexts where targeting both cell cycle progression and oncogenic transcription is desirable. Researchers should be mindful of its potent PLK1 activity when interpreting results, as observed effects may not be solely attributable to BRD4 inhibition.
This guide provides a foundational comparison to aid in the selection and application of these valuable research tools in the ongoing effort to develop novel therapeutics for leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PLK1 expression and BI 2536 effects in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the <i>MLL</i> gene | Haematologica [haematologica.org]
- 7. BET Bromodomain inhibition promotes De-repression of TXNIP and activation of ASK1-MAPK pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells [jcancer.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
Head-to-head comparison of BI-2852 and adagrasib in KRAS G12C mutants
A Comprehensive Guide for Researchers and Drug Development Professionals
The discovery of small molecules targeting the once "undruggable" KRAS oncogene has ushered in a new era of precision oncology. Among the most significant breakthroughs are inhibitors targeting the KRAS G12C mutation, a prevalent driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. This guide provides a detailed, data-driven comparison of two such inhibitors: BI-2852, a preclinical pan-KRAS inhibitor, and adagrasib (Krazati™), a clinically approved KRAS G12C-selective inhibitor.
This objective comparison is based on publicly available preclinical and clinical data, offering insights into their distinct mechanisms of action, efficacy, and experimental validation.
At a Glance: Key Differences
| Feature | BI-2852 | Adagrasib (MRTX849) |
| Target | Pan-KRAS (binds to the switch I/II pocket) | KRAS G12C (covalently binds to the mutant cysteine) |
| Mechanism of Action | Induces a nonfunctional dimer of KRAS, blocking all GEF, GAP, and effector interactions.[1][2] | Irreversibly locks KRAS G12C in an inactive, GDP-bound state.[3][4] |
| Binding Site | Switch I/II pocket | Switch II pocket |
| Development Stage | Preclinical tool compound | Clinically approved |
| Selectivity | Binds to multiple KRAS mutants (including G12D) and wild-type KRAS.[5][6] | Highly selective for KRAS G12C over wild-type KRAS (>1000-fold).[7] |
| Reported In Vivo Data | Not publicly available.[8] | Demonstrates tumor regression in xenograft models.[9] |
Mechanism of Action: Two Distinct Approaches to Inhibit KRAS
BI-2852 and adagrasib employ fundamentally different strategies to inhibit the oncogenic activity of KRAS G12C.
Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[3][4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.
BI-2852 , in contrast, is a non-covalent, pan-KRAS inhibitor that binds to a pocket located between the switch I and II regions of the KRAS protein.[1][2][10] Its unique mechanism of action involves inducing the formation of a nonfunctional KRAS dimer.[1][2] This dimerization prevents the interaction of KRAS with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase activating proteins (GAPs), and downstream effectors, effectively shutting down KRAS signaling.[10] Notably, BI-2852 can bind to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of BI-2852 and adagrasib are not publicly available. However, a comparison of their reported in vitro activities provides valuable insights.
| Parameter | BI-2852 | Adagrasib (MRTX849) |
| Cell Line | NCI-H358 (KRAS G12C) | Multiple KRAS G12C cell lines |
| IC50 (Cell Viability) | EC50 of 5.8 µM (soft agar) and 6.7 µM (low serum)[6] | 10 nM to 973 nM (2D); 0.2 nM to 1042 nM (3D)[4][11] |
| pERK Inhibition | Dose-dependent inhibition[6] | IC50 of ~14 nM in NCI-H358 cells[9] |
| Binding Affinity (KRAS) | KD of 740 nM for KRAS G12D[8] | Not explicitly reported as a KD value, but potent covalent modification. |
Adagrasib demonstrates potent, nanomolar-range inhibition of cell viability across a panel of KRAS G12C mutant cell lines.[4][11] In contrast, BI-2852 shows antiproliferative effects in the low micromolar range in the NCI-H358 cell line.[6]
Experimental Protocols
Cellular Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of KRAS G12C mutant cancer cells.
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay period.
-
Compound Treatment: The following day, cells are treated with a serial dilution of BI-2852 or adagrasib. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours for 2D cultures, or up to 12 days for 3D spheroid cultures).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.
Western Blot Analysis for pERK Inhibition
Objective: To assess the ability of the inhibitors to block the MAPK signaling pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with varying concentrations of BI-2852 or adagrasib for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The pERK signal is normalized to the total ERK and the loading control to determine the extent of pathway inhibition.
Resistance Mechanisms
Adagrasib: Acquired resistance to adagrasib has been observed in clinical settings and is a significant area of research. Mechanisms of resistance include:
-
Secondary KRAS mutations: Mutations in the KRAS gene at different codons can prevent adagrasib from binding effectively.[12][13]
-
Bypass pathway activation: Upregulation of alternative signaling pathways, such as the MET or EGFR pathways, can compensate for KRAS inhibition.[12]
-
Histologic transformation: In some cases, the tumor cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma.[12][14]
BI-2852: As a preclinical compound, clinical resistance mechanisms to BI-2852 have not been documented. However, given its pan-KRAS inhibitory nature, potential resistance mechanisms could involve alterations in downstream effectors or the activation of parallel signaling pathways that are independent of KRAS.
Summary and Future Directions
BI-2852 and adagrasib represent two distinct and innovative approaches to targeting KRAS G12C-driven cancers. Adagrasib, a clinically validated and approved therapy, has demonstrated significant efficacy in patients, validating the KRAS G12C mutation as a druggable target. Its high selectivity and potent, covalent mechanism of action are key strengths.
BI-2852, while still in the preclinical stage, offers a different therapeutic strategy. Its ability to bind to a distinct pocket and inhibit multiple KRAS mutants, as well as both the active and inactive states of the protein, suggests it could potentially overcome some of the resistance mechanisms that emerge with G12C-selective inhibitors. However, its lower in vitro potency compared to adagrasib and the lack of in vivo data are current limitations.
Further research is needed to fully understand the therapeutic potential of BI-2852 and other pan-KRAS inhibitors. Head-to-head preclinical studies comparing these different classes of inhibitors in a range of KRAS-mutant models will be crucial for guiding future clinical development. The insights gained from such studies will be invaluable for developing more effective and durable therapeutic strategies for patients with KRAS-driven cancers.
References
- 1. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 13. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
BI-2536: A Potent Kinase Inhibitor with Significant Bromodomain Cross-Reactivity
A Comparative Guide for Researchers
BI-2536, a potent small molecule inhibitor primarily developed as an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), has demonstrated significant cross-reactivity with bromodomains, particularly those belonging to the Bromodomain and Extra-Terminal (BET) family.[1][2][3] This dual activity presents both opportunities and challenges in its therapeutic application and its use as a chemical probe. This guide provides a comprehensive comparison of BI-2536's binding affinity across various bromodomains, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Comparison of BI-2536 Binding Affinity
The selectivity profile of BI-2536 reveals a strong affinity for BET family bromodomains, most notably BRD4. Its interaction with other bromodomain families is considerably weaker. The following table summarizes the binding affinities of BI-2536 for a panel of bromodomains, as determined by various biophysical and biochemical assays.
| Bromodomain Family | Bromodomain | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| BET | BRD4(1) | Isothermal Titration Calorimetry (ITC) | 37 nM (Kd) | [1][4] |
| BRD4(1) | AlphaScreen | 25 nM (IC50) | [5] | |
| BRD4(1) | BROMOscan | 24 nM | [6] | |
| BRDT-1 | AlphaScreen | 260 nM (IC50) | [7] | |
| BET | BRD2 | - | Potent Inhibition | [8] |
| BET | BRD3 | - | Potent Inhibition | [8] |
| V | BRPF1 | BROMOscan | Weaker Activity | [4][6] |
| IV | BRD7 | BROMOscan | Weaker Activity | [4] |
| VIII | TAF1(2) | Competitive Phage Display | 170 nM | [6] |
Experimental Protocols
The determination of BI-2536's cross-reactivity with various bromodomains relies on robust and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited in the binding affinity table.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (BI-2536) to a protein (bromodomain), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Protein and Ligand Preparation: Recombinant bromodomain protein is purified and dialyzed against a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). BI-2536 is dissolved in the same buffer to the desired concentration.
-
ITC Experiment: The bromodomain solution is loaded into the sample cell of the microcalorimeter, and the BI-2536 solution is loaded into the injection syringe.
-
Titration: A series of small injections of BI-2536 are made into the bromodomain solution while the heat change is continuously monitored.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to extract the thermodynamic parameters, including the Kd.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay used to measure biomolecular interactions in a microplate format. It is a competitive assay format for inhibitor studies.
Methodology:
-
Reagent Preparation: Biotinylated histone H4 peptide (acetylated) is used as the substrate. Recombinant bromodomain protein (e.g., BRD4(1)) is also prepared. Donor and acceptor beads are coated with streptavidin and an anti-tag antibody (e.g., anti-GST), respectively.
-
Assay Reaction: The biotinylated peptide, bromodomain protein, and varying concentrations of BI-2536 are incubated in a microplate well.
-
Bead Addition: Streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads are added to the wells and incubated in the dark.
-
Signal Detection: In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. In the presence of BI-2536, this interaction is disrupted, leading to a decrease in the AlphaScreen signal.
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
BROMOscan (Competitive Binding Assay)
BROMOscan is a proprietary competitive binding assay platform from DiscoveRx that uses DNA-tagged bromodomains and immobilized ligands to quantify the binding of test compounds.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound (BI-2536) to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
-
Assay Procedure: A specific bromodomain is mixed with the test compound and the immobilized ligand in a microplate well.
-
Quantification: The amount of bromodomain bound to the solid support is measured via quantitative PCR (qPCR) of the attached DNA tag.
-
Data Analysis: The results are typically reported as a percentage of control, and Kd values can be derived from dose-response curves.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway of BI-2536's primary target, PLK1.
Caption: Workflow for determining BI-2536's bromodomain cross-reactivity.
Caption: Simplified signaling pathway of PLK1, the primary target of BI-2536.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Leading KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sotorasib (B605408), Adagrasib, and Other Key KRAS Inhibitors Based on Preclinical Data.
The development of inhibitors targeting the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) has marked a pivotal moment in oncology. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[1] The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has led to the development of covalent inhibitors that have revolutionized the treatment landscape for certain cancers.[2] This guide provides a comparative analysis of the binding kinetics of prominent KRAS inhibitors, focusing on sotorasib (AMG 510), adagrasib (MRTX849), and other emerging compounds.
Quantitative Comparison of Binding Parameters
The binding of covalent inhibitors to KRAS G12C is a two-step process: an initial, reversible binding event followed by an irreversible covalent bond formation. The key parameters defining this interaction are the association rate constant (k-on), the dissociation rate constant (k-off), the equilibrium dissociation constant for the initial non-covalent binding (KD or Ki), and the rate of covalent inactivation (kinact). The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant (kinact/Ki).
While a comprehensive, directly comparable dataset of all kinetic parameters measured under identical conditions is not publicly available, the following table summarizes key reported values from various biochemical and biophysical assays to facilitate a comparative understanding.
| Inhibitor | Target | Assay Type | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | KD/Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay | - | - | 220 | - | [3] |
| KRAS G12C | TR-FRET | - | - | IC50: 8.88 | - | [3] | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | - | - | 9.59 | - | [3] |
| Divarasib (B10829276) (GDC-6036) | KRAS G12C | Biochemical Assay | - | - | IC50 < 10 | - | [3] |
| ARS-853 | KRAS G12C | Stopped-flow Fluorescence | - | - | 36,000 ± 700 | 2770 ± 10 | [4][5] |
| ARS-1620 | KRAS G12C | Biochemical Assay | - | - | - | 1,100 ± 200 | [6] |
| MRTX1133 | KRAS G12D | SPR | - | Slower off-rate for G12D vs. WT | ~0.2 (pM) | - | [7] |
| KRAS G12D | HTRF | - | - | IC50 < 2 | - | [7] |
Note: '-' indicates that the data was not specified in the cited sources. It is important to consider that assay conditions can vary between studies, affecting the absolute values.
The KRAS Signaling Pathway and Inhibitor Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[8] When activated by upstream signals, such as growth factor receptors, KRAS-GTP binds to and activates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[9]
Mutations such as G12C lock KRAS in a constitutively active state, leading to uncontrolled cell growth. Covalent KRAS G12C inhibitors, like sotorasib and adagrasib, selectively bind to the mutant cysteine residue in the GDP-bound (inactive) state of the protein. This irreversible binding traps KRAS G12C in its inactive conformation, preventing GDP-GTP exchange and thereby blocking downstream oncogenic signaling.[3][10]
KRAS signaling pathway and the point of intervention for G12C inhibitors.
Experimental Protocols for Key Assays
Accurate determination of binding kinetics is crucial for the development and comparison of KRAS inhibitors. The following are detailed methodologies for commonly cited experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures real-time biomolecular interactions, providing quantitative data on association (k-on) and dissociation (k-off) rates, and equilibrium dissociation constants (KD).
Methodology:
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant KRAS G12C protein is immobilized onto the sensor chip surface.
-
The surface is then deactivated to block any remaining active sites.
-
-
Binding Analysis:
-
A series of inhibitor concentrations are prepared in a suitable running buffer.
-
The inhibitor solutions are injected over the sensor surface at a constant flow rate.
-
The association of the inhibitor to the immobilized KRAS is monitored as an increase in the SPR signal (Resonance Units, RU) over time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters k-on, k-off, and KD.[3]
-
A typical workflow for an SPR experiment to determine binding kinetics.
Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis
This technique is used to monitor rapid changes in protein fluorescence upon ligand binding, allowing for the determination of kinetic parameters for fast-acting inhibitors.[4]
Methodology:
-
Sample Preparation:
-
Solutions of purified KRAS G12C protein and the inhibitor are prepared in a suitable buffer.
-
-
Rapid Mixing:
-
The protein and inhibitor solutions are loaded into separate syringes of the stopped-flow instrument.
-
The solutions are rapidly mixed, and the change in the intrinsic tryptophan fluorescence of KRAS is monitored over time.
-
-
Data Acquisition:
-
The fluorescence signal is recorded as a function of time, typically on a millisecond to second timescale.
-
-
Data Analysis:
-
The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants (kobs) at different inhibitor concentrations.
-
For covalent inhibitors, the data is often analyzed using a two-step binding model to determine Ki and kinact.[6]
-
Conclusion
The development of KRAS inhibitors represents a major advancement in targeted cancer therapy. While sotorasib and adagrasib have paved the way, newer agents like divarasib show promise with high potency in preclinical studies.[11] A thorough understanding and comparison of their binding kinetics are essential for the rational design of next-generation inhibitors with improved efficacy and resistance profiles. The experimental protocols outlined in this guide provide a framework for the consistent and rigorous evaluation of these critical drug candidates. As more comprehensive kinetic data becomes available, a clearer picture of the structure-activity relationships governing KRAS inhibition will emerge, further fueling the development of more effective cancer treatments.
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of olomorasib (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with KRAS G12C-mutant advanced NSCLC. | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Independent Validation of BI-0252: A Review of Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published preclinical data for BI-0252, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. The information presented here is based on the original discovery and characterization of the compound as detailed in the primary scientific literature. To date, independent, peer-reviewed studies that replicate and validate these initial findings have not been readily identified in the public domain. Therefore, this document serves as a detailed summary of the original published results to aid researchers in their evaluation of this compound.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
This compound is a small molecule inhibitor designed to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by its interaction with overexpressed MDM2, which leads to the ubiquitination and subsequent proteasomal degradation of p53. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells, thereby exerting its tumor-suppressive effects.
Published Performance Data
The following tables summarize the key quantitative data from the original publication by Gollner et al. in the Journal of Medicinal Chemistry (2016).
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Result (IC50) |
| Biochemical Assay | MDM2-p53 Interaction | 4 nM |
| Cell Viability Assay | SJSA-1 (p53 wild-type osteosarcoma) | 80 nM |
| Cell Viability Assay | HCT-116 (p53 wild-type colon cancer) | 130 nM |
| Cell Viability Assay | A375 (p53 wild-type melanoma) | 200 nM |
| Cell Viability Assay | PC-3 (p53 null prostate cancer) | > 10,000 nM |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Tumor Growth Inhibition |
| SJSA-1 Xenograft | 25 mg/kg, oral, daily for 28 days | Significant tumor regression |
| SJSA-1 Xenograft | 50 mg/kg, oral, daily for 28 days | Complete tumor regression |
Experimental Protocols from Original Publication
Below are detailed methodologies for the key experiments cited in the original publication of this compound.
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
-
Reagents : Recombinant human MDM2 protein (GST-tagged), biotinylated p53 peptide, Eu-cryptate labeled anti-GST antibody, and XL665-conjugated streptavidin.
-
Procedure :
-
This compound is serially diluted in the assay buffer.
-
GST-MDM2 and biotin-p53 peptide are added to the wells of a microplate containing the compound dilutions.
-
The plate is incubated to allow for the binding of MDM2 and p53.
-
HTRF detection reagents are added.
-
The plate is incubated in the dark to allow for the binding of the detection antibodies.
-
The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the MDM2-p53 interaction.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., SJSA-1, HCT-116) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
This compound is added at various concentrations.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to the wells.
-
The plate is shaken to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
Western Blotting for p53 and p21
This technique is used to assess the cellular mechanism of action by measuring the levels of p53 and its downstream target, p21.
-
Cell Treatment and Lysis : Cancer cells are treated with this compound for a specified time. Cells are then lysed to extract total protein.
-
SDS-PAGE and Transfer : Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate. An increase in the bands corresponding to p53 and p21 indicates target engagement and pathway activation.
In Vivo Xenograft Study
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells (e.g., SJSA-1) are injected subcutaneously into the flanks of the mice.
-
Treatment : Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.
-
Monitoring : Tumor volume and body weight are measured regularly.
-
Endpoint : At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.
Conclusion
The originally published data for this compound demonstrate it to be a potent inhibitor of the MDM2-p53 interaction with significant anti-tumor activity in preclinical models of cancer with wild-type p53. The provided experimental protocols offer a foundation for researchers seeking to work with this compound. However, it is important to reiterate that independent validation of these findings in peer-reviewed literature is not yet widely available. Researchers are encouraged to perform their own in-house validation experiments to confirm the activity and utility of this compound for their specific applications.
BI-2536 Demonstrates Synergistic Antitumor Effects in Combination with Chemotherapy Agents
The Polo-like kinase 1 (PLK1) inhibitor, BI-2536, has shown significant synergistic effects in preclinical studies when combined with various conventional chemotherapy agents across a range of cancer types. These combinations have led to enhanced cancer cell death, delayed tumor growth, and have the potential to overcome drug resistance.
BI-2536, a potent small-molecule inhibitor of the serine/threonine kinase PLK1, plays a crucial role in regulating multiple stages of mitosis. Its targeted inhibition disrupts the cell division process, leading to mitotic arrest and subsequent apoptosis in cancer cells. While BI-2536 has demonstrated antitumor activity as a monotherapy, its efficacy is significantly amplified when used in concert with other cytotoxic drugs. This guide provides a comparative overview of the synergistic effects of BI-2536 with key chemotherapy agents, supported by experimental data.
Combination Therapies and Cancer Types
Preclinical research has identified synergistic interactions between BI-2536 and the following chemotherapy agents in various cancer models:
-
Cisplatin (B142131) and Docetaxel (B913): In Head and Neck Squamous Cell Carcinoma (HNSCC), the combination of BI-2536 with cisplatin and docetaxel has resulted in a markedly higher antiproliferative and apoptotic activity compared to the use of either cisplatin or docetaxel alone.[1]
-
Vinca (B1221190) Alkaloids (Vincristine): In neuroblastoma, BI-2536 has been shown to synergize with vinca alkaloids like vincristine (B1662923) to induce apoptosis.[2]
-
Eribulin (B193375): A synergistic interaction has been observed between BI-2536 and the microtubule-interfering agent eribulin in rhabdomyosarcoma (RMS), leading to enhanced apoptosis.
-
Camptothecins (CPT11): In cervical squamous cell carcinoma, the combination of BI-2536 with CPT11 has demonstrated improved antitumor effects in xenograft models.
-
Cisplatin: In cisplatin-resistant gastric cancer cells, BI-2536 has been shown to enhance the inhibitory effects of cisplatin on cell viability and invasion.[3]
Quantitative Analysis of Synergistic Effects
The synergistic nature of these drug combinations is quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cancer Type | Combination Agent(s) | Cell Lines | Quantitative Synergy Data | In Vivo Efficacy |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin, Docetaxel | Various HNSCC cell lines | Markedly higher antiproliferative and apoptotic activity (P≤0.008) compared to single agents.[1] | Not explicitly detailed in the provided search results. |
| Neuroblastoma | Vincristine | SH-SY5Y, SK-N-BE(2), NGP, SK-N-SH, IMR-32, KELLY, NBL-S | IC50 of BI-2536: 3.8-19.5 nM; IC50 of Vincristine: ~0.1 µM in SH-SY5Y.[2][4][5] | BI-2536 as a single agent (12.5-25 mg/kg) significantly inhibited tumor growth in NOD/SCID mice. Combination with irinotecan (B1672180) also showed significant tumor growth inhibition.[6][7] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Cisplatin (DDP) | KYSE150, KYSE510 | CI values < 1 at concentrations of 10-20 nM for BI-2536 and 7.5-20 µM for DDP, indicating synergy.[8] | Combination therapy significantly slowed tumor growth in a xenograft model compared to single agents.[9] |
| Gastric Cancer | Cisplatin | SGC-7901, SGC-7901/DDP (cisplatin-resistant) | BI-2536 enhanced the inhibitory effects of cisplatin on cell viability and invasion in cisplatin-resistant cells.[3] | Not explicitly detailed in the provided search results. |
Mechanisms of Synergy
The synergistic antitumor effects of BI-2536 in combination with chemotherapy agents are primarily attributed to the induction of mitotic arrest and subsequent apoptosis.
Signaling Pathways and Molecular Mechanisms
In many cases, the combination of BI-2536 with a chemotherapeutic agent leads to a prolonged mitotic arrest, which ultimately triggers the intrinsic apoptotic pathway. This is often characterized by the activation of key executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][5] For instance, in cisplatin-resistant gastric cancer, the synergistic effect of BI-2536 is also associated with the modulation of the Wnt/β-catenin and MEK/ERK/RSK1 signaling pathways.[3]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the synergistic effects of BI-2536.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 cells/ml and incubate for 24 hours.
-
Drug Treatment: Expose cells to various concentrations of BI-2536, the chemotherapeutic agent, or the combination of both for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture medium.
-
Incubation: Incubate the plates for 4-8 hours at 37°C.
-
Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader. The percentage of cell viability is calculated based on the reduction of the Alamar Blue reagent.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the respective drugs for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[10]
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved PARP and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved forms of PARP and caspase-3 indicates apoptosis.[8]
Conclusion
The preclinical data strongly suggest that BI-2536, when combined with conventional chemotherapy agents, exhibits synergistic antitumor effects in a variety of cancer models. This synergy is primarily driven by the enhanced induction of mitotic arrest and apoptosis. These promising findings provide a strong rationale for further clinical investigation of BI-2536-based combination therapies to improve treatment outcomes for cancer patients.
References
- 1. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumoral effect of PLK-1-inhibitor BI2536 in combination with cisplatin and docetaxel in squamous cell carcinoma cell lines of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of BI-2852 and Sotorasib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of two KRAS inhibitors, BI-2852 and sotorasib (B605408). While sotorasib is an approved therapeutic agent with a well-characterized in vivo pharmacokinetic profile, BI-2852 is currently positioned as an in vitro tool compound, and as such, lacks in vivo data. This comparison, therefore, juxtaposes the established clinical pharmacokinetics of sotorasib with the available in vitro drug metabolism and pharmacokinetics (DMPK) parameters of BI-2852 to offer a preliminary assessment for research and drug development purposes.
Executive Summary
Sotorasib, a covalent inhibitor of KRAS G12C, exhibits rapid oral absorption and is predominantly eliminated through feces. Its metabolism is multifaceted, involving both non-enzymatic conjugation and CYP-mediated oxidation. In contrast, BI-2852, a non-covalent pan-KRAS inhibitor, has been characterized through a series of in vitro assays. These studies indicate high plasma protein binding and moderate to high metabolic stability in human liver microsomes and hepatocytes. Direct comparison of their in vivo behavior is not currently possible; however, the available data provides foundational insights into their distinct pharmacokinetic characteristics.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for BI-2852 and sotorasib.
Table 1: Comparison of In Vitro DMPK Parameters
| Parameter | BI-2852 | Sotorasib |
| Metabolic Stability | ||
| Human Liver Microsomal Stability (% QH) | 91 | Data not available |
| Mouse Liver Microsomal Stability (% QH) | 93 | Data not available |
| Rat Liver Microsomal Stability (% QH) | 90 | Data not available |
| Human Hepatocyte Stability (% QH) | 12 | Data not available |
| Mouse Hepatocyte Stability (% QH) | 21 | Data not available |
| Rat Hepatocyte Stability (% QH) | 25 | Data not available |
| Plasma Protein Binding | ||
| Human Plasma Protein Binding (%) | 98.8 | 89[1][2] |
| Mouse Plasma Protein Binding (%) | 99.5 | Data not available |
| Rat Plasma Protein Binding (%) | 98.5 | Data not available |
| Permeability | ||
| Caco-2 Permeability A to B @pH 7.4 (10-6 cm/s) | 5.0 | Data not available |
| Caco-2 Efflux Ratio | 2.1 | Data not available |
| CYP Inhibition (IC50 in µM) | ||
| CYP3A4 | 4.4 | Substrate and inducer[3] |
| CYP2C8 | 8.4 | Substrate[4] |
| CYP2C9 | 4.8 | May induce[3] |
| CYP2C19 | 11.0 | Data not available |
| CYP2D6 | 15.0 | Data not available |
Table 2: Clinical Pharmacokinetic Profile of Sotorasib (Human Data)
| Parameter | Value |
| Absorption | |
| Tmax (median) | 2.0 hours[1] |
| Distribution | |
| Volume of Distribution (Vd) | 211 L[1][2] |
| Plasma Protein Binding | 89%[1][2] |
| Metabolism | |
| Primary Pathways | Non-enzymatic glutathione (B108866) conjugation, CYP3A4 and CYP2C8-mediated oxidation[4] |
| Elimination | |
| Route of Elimination | 74% in feces, 6% in urine[1][2] |
| Unchanged in Feces | 53% of the dose[1] |
| Unchanged in Urine | 1% of the dose[1] |
| Terminal Elimination Half-life (t1/2) | 5.5 ± 1.8 hours[1] |
| Apparent Clearance (CL/F) at Steady State | 26.2 L/h[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KRAS signaling pathway targeted by both inhibitors and a general workflow for assessing metabolic stability.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Structural Showdown: BI-2536's Engagement with BRD4 in Contrast to Other BET Inhibitors
In the landscape of epigenetic research, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in cancer and inflammation. Small molecule inhibitors that competitively bind to the acetyl-lysine recognition pockets of BET bromodomains have shown significant promise. This guide provides a detailed structural and quantitative comparison of BI-2536, a dual Polo-like kinase 1 (PLK1) and BET inhibitor, with other prominent BET inhibitors such as JQ1, OTX015, and I-BET762, focusing on their interaction with the first bromodomain of BRD4 (BRD4(1)).
Comparative Binding Affinities and Structural Interactions
The efficacy of BET inhibitors is intrinsically linked to their binding affinity and the specific molecular interactions they form within the acetyl-lysine binding pocket of BRD4. Below is a summary of quantitative data for BI-2536 and other key inhibitors.
Table 1: Quantitative Comparison of BET Inhibitor Binding to BRD4(1)
| Inhibitor | Binding Affinity (Kd) | IC50 | PDB ID | Key Interacting Residues in BRD4(1) |
| BI-2536 | 37 nM[1][2] | 25 nM[3][4][5] | 4OGI, 4O74[3][5] | N140 (water-mediated), F83, M132, C136, Q85 (water-mediated), Pro82[1][3][4][6] |
| JQ1 | 13.5 nM[7] | ~50 nM (for BRD4) | 3MXF, 4KV1, 4QZS[8][9][10] | N140, Y97[11] |
| OTX015 | Not explicitly found | 92-112 nM[12][13] | Not explicitly found | Not explicitly detailed |
| I-BET762 | Not explicitly found | Not explicitly found | 7AQT (with BRD4 BD2)[14][15] | N433 (in BD2)[14] |
Structural Insights into Inhibitor Binding:
BI-2536: The crystal structure of BI-2536 in complex with BRD4(1) reveals that its dihydropteridinone core plays a crucial role in its binding.[1][16] The methylated amide group mimics the acetyl-lysine moiety, with its carbonyl oxygen forming a water-mediated hydrogen bond with the side chain of the conserved asparagine residue, N140.[1][3] The methyl group is situated in a hydrophobic pocket formed by F83, M132, and C136.[3] Additionally, the aniline (B41778) NH and a pyrimidine (B1678525) nitrogen engage in a water-mediated interaction with the backbone amide of Q85.[3] The cyclopentyl group extends into a hydrophobic region, contributing to the binding affinity.[1]
JQ1: As a prototypical BET inhibitor, JQ1 exhibits high affinity and excellent shape complementarity within the acetyl-lysine binding cavity.[9][17] Its thieno-triazolo-1,4-diazepine core establishes a critical hydrogen bond with the conserved N140 residue.[18] The tert-butyl ester group of JQ1 occupies a hydrophobic region of the binding pocket, contributing significantly to its potency.[19]
OTX015: This compound, an analog of JQ1, also functions by competitively inhibiting the binding of BRD2, BRD3, and BRD4 to acetylated histones.[13] While specific structural details of its interaction with BRD4(1) were not found in the provided results, its similar scaffold to JQ1 suggests a comparable binding mode centered around the interaction with N140.
I-BET762: This benzodiazepine-based inhibitor also competitively binds to the acetyl-lysine pocket.[20][21] The available structural information details its interaction with the second bromodomain of BRD4 (BRD4(2)), where the triazole nitrogens form hydrogen bonds with the conserved asparagine (N433 in BD2).[14] It is highly probable that a similar interaction with N140 occurs in BRD4(1).
Signaling Pathways and Experimental Workflows
The binding of these inhibitors to BRD4 displaces it from chromatin, leading to the downregulation of key oncogenes like c-MYC.[7] This mechanism underlies the anti-proliferative effects observed in various cancer models.[8][20] The determination of these structural and functional relationships relies on a suite of biophysical and structural biology techniques.
Caption: Mechanism of action for BET inhibitors.
The structural and kinetic characterization of these inhibitors is typically achieved through a combination of experimental techniques. A general workflow for the structural determination of a protein-ligand complex is outlined below.
Caption: A typical experimental workflow for protein-ligand crystallography.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Protein Expression and Purification
Recombinant human BRD4 bromodomains are typically expressed in E. coli as fusion proteins (e.g., with a GST-tag).[2] The protein is then purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity, which is essential for successful crystallization and biophysical assays.[22]
X-ray Crystallography
To obtain a co-crystal structure, the purified BRD4 bromodomain is incubated with a molar excess of the inhibitor.[5] This protein-ligand complex is then subjected to crystallization screening using techniques like vapor diffusion.[22] Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction data is processed to determine the three-dimensional electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[23][24]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[25][26] In a typical experiment, a solution of the inhibitor is titrated into a sample cell containing the purified BRD4 bromodomain.[27] The heat released or absorbed during each injection is measured, and the data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[25][27]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time.[7][28] In a typical setup for studying BRD4 inhibitors, the BRD4 bromodomain is immobilized on a sensor chip.[7][29] A solution containing the inhibitor is then flowed over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded as a sensorgram.[7] By analyzing the association and dissociation phases of the sensorgram, the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD) can be determined.[7][30]
References
- 1. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4o74 - Crystal structure of the first bromodomain of human BRD4 in complex with BI 2536 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 18. researchgate.net [researchgate.net]
- 19. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protein Crystallography – Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 27. Khan Academy [khanacademy.org]
- 28. bioradiations.com [bioradiations.com]
- 29. charnwooddiscovery.com [charnwooddiscovery.com]
- 30. drughunter.com [drughunter.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BI-0252
For researchers and scientists at the forefront of drug development, the safe handling and disposal of investigational compounds like BI-0252 are paramount. As a potent and selective MDM2-p53 interaction inhibitor used in research, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Disclaimer: This guide provides general procedures based on available information for research chemicals. It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from your supplier before handling or disposing of this chemical. The SDS contains detailed information regarding the substance's specific hazards, handling, storage, and emergency procedures, including instructions for its environmentally safe disposal.
Immediate Safety and Handling
This compound is intended for research use only and should not be used in humans or animals.[1] Standard laboratory precautions should be observed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, chemical-resistant gloves, and a lab coat.[2] All handling of this compound, especially in solid form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]
Quantitative Data Summary
The following table summarizes key identifying information for this compound.
| Identifier | Value |
| Chemical Name | 4-((2S,3R,3aS,5R,6aS)-6'-chloro-3-(3-chloro-2-fluorophenyl)-1-(cyclopropylmethyl)-2'-oxo-3,3a,4,5,6,6a-hexahydro-1H-spiro[cyclopenta[b]pyrrole-2,3'-indolin]-5-yl)benzoic acid |
| CAS Number | 1818291-27-8 |
| Molecular Formula | C₃₁H₂₇Cl₂FN₂O₃ |
| Molecular Weight | 565.46 g/mol |
Data sourced from MedKoo Biosciences.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, compatible, and leak-proof hazardous waste container.
-
-
Container Selection and Labeling:
-
Use only containers approved for hazardous chemical waste. These should be in good condition, with no leaks or cracks.
-
All containers must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and any known hazard warnings (obtain from the SDS).
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not allow waste to accumulate. Follow your institution's guidelines on maximum storage times for hazardous waste.
-
-
Disposal Request and Pickup:
-
When the waste container is full or has reached the maximum storage time, arrange for disposal through your institution's EHS department.
-
Complete all necessary waste disposal forms with accurate information.
-
Trained EHS personnel will collect the waste for final disposal via incineration or other approved methods. Do not attempt to dispose of this compound down the drain or in regular trash. [2]
-
Experimental Protocols Cited
The procedures outlined above are based on standard protocols for the disposal of laboratory chemical waste. For specific experimental protocols involving this compound, researchers should consult relevant scientific literature. The mechanism of action of this compound involves the inhibition of the MDM2-p53 interaction, which is a key pathway in cancer research.[3][4][5] Understanding this pathway is crucial for designing experiments and handling the compound appropriately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
Signaling Pathway Context
This compound functions by inhibiting the interaction between MDM2 and the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By blocking this interaction, this compound aims to restore p53's tumor-suppressing function.
Caption: The inhibitory action of this compound on the MDM2-p53 signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. MDM2-Driven Ubiquitination Rapidly Removes p53 from Its Cognate Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2-Driven Ubiquitination Rapidly Removes p53 from Its Cognate Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling BI-0252
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of BI-0252, a potent and selective MDM2-p53 interaction inhibitor. Given that this compound is a biologically active small molecule intended for research, it should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent research-grade compounds in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The level of PPE should correspond to the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting activities must be conducted within a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves are mandatory. - Eye Protection: Safety glasses with side shields are required. - Lab Coat: A standard laboratory coat should be worn. |
Operational Handling and Experimental Protocols
Adherence to strict operational protocols is critical to prevent contamination and accidental exposure.
Designated Work Area:
-
All work involving this compound, in both solid and solution form, should be conducted in a designated and clearly marked area within the laboratory.
Ventilation:
-
All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.
Decontamination:
-
Use dedicated spatulas, glassware, and other laboratory equipment when working with this compound.
-
If dedicated equipment is not feasible, all non-disposable items must be thoroughly decontaminated after use. A common procedure involves washing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent wash and rinsing.
Personal Hygiene:
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing the required safety measures at each step.
Caption: Standard operational workflow for handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all materials that have come into contact with it is essential to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Solid Waste: All disposable items, including pipette tips, tubes, gloves, and bench paper that have been in contact with this compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated cell culture media should be collected in a labeled, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination of Equipment: As outlined in the operational protocols, all non-disposable equipment must be thoroughly decontaminated before being removed from the designated work area.
-
Institutional Guidelines: All hazardous waste must be disposed of in accordance with your institution's specific environmental health and safety guidelines.
Signaling Pathway Context: The MDM2-p53 Interaction
This compound is an inhibitor of the MDM2-p53 protein-protein interaction. Understanding this pathway is crucial for interpreting experimental results. In many cancer cells, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. By inhibiting the MDM2-p53 interaction, this compound is designed to stabilize p53, leading to the activation of p53-mediated downstream pathways, which can result in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound on the MDM2-p53 pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
